molecular formula C7H4ClNO B1588422 6-Chlorobenzo[d]oxazole CAS No. 227197-72-0

6-Chlorobenzo[d]oxazole

Cat. No.: B1588422
CAS No.: 227197-72-0
M. Wt: 153.56 g/mol
InChI Key: JJOOKXUUVWIARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzo[d]oxazole is a chlorinated benzoxazole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Benzoxazole scaffolds are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities and their role as bioisosteres for naturally occurring nucleotides, which facilitates interactions with biological targets . Research into this specific compound has demonstrated its significant value as a precursor in developing novel therapeutic agents. Notably, derivatives of this compound have been explored as potential skin-lightening agents due to their potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis . In these studies, certain 2-phenylbenzo[d]oxazole compounds featuring a 6-chloro substitution exhibited significantly stronger tyrosinase inhibition than kojic acid, a common reference compound, suggesting their promise as candidates for treating hyperpigmentation . Furthermore, the broader class of oxazole and benzoxazole derivatives is well-documented to possess substantial antimicrobial properties, including activity against various strains of bacteria and fungi . The chlorine atom at the 6-position influences the electronic properties of the benzoxazole ring, making it a valuable intermediate for further functionalization . Common synthetic routes to access this core structure often involve the condensation of 2-aminophenol derivatives with carbonyl sources . As a key synthetic intermediate, this compound provides researchers with a critical starting point for constructing more complex molecules for pharmaceutical and material science applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOOKXUUVWIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429425
Record name 6-Chlorobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227197-72-0
Record name 6-Chlorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227197-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorobenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227197720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chlorobenzo[d]oxazole synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chlorobenzo[d]oxazole

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] The introduction of a halogen, such as chlorine, onto this heterocyclic system can significantly modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, this compound. We will explore the principal synthetic methodologies, delve into the mechanistic underpinnings of the cyclization reaction, and present a self-validating framework for structural confirmation through a suite of analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.

Part 1: Synthesis of this compound

The construction of the benzoxazole ring system is a fundamental transformation in heterocyclic chemistry. The most direct and widely adopted strategy involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by intramolecular cyclization and dehydration.[3] For the synthesis of this compound, the logical starting precursor is 2-amino-5-chlorophenol.

Core Synthetic Strategy: Condensation and Cyclization

The primary route to this compound involves the reaction of 2-amino-5-chlorophenol with a source of a formyl group. Several reagents can accomplish this transformation, with the choice often depending on reaction conditions, scale, and desired purity.

  • From Formic Acid: This is a classic and straightforward method. The reaction proceeds by initial N-formylation of the aminophenol to yield N-(2-hydroxy-4-chlorophenyl)formamide. Subsequent intramolecular cyclodehydration, typically promoted by heat or an acid catalyst, affords the benzoxazole ring.

  • From Triethyl Orthoformate: This reagent serves as a formylating agent and a dehydrating agent. It reacts with the o-aminophenol under acidic conditions or heat to form the benzoxazole directly, often providing good yields and cleaner reactions.[4]

  • From Aldehydes (Formic): The reaction with formaldehyde would first form a Schiff base, which then requires an oxidative cyclization step to yield the benzoxazole.[1] This method is more common for synthesizing 2-substituted benzoxazoles.

The use of polyphosphoric acid (PPA) is a common practice in these condensations, as it acts as both a solvent and a powerful dehydrating agent, driving the reaction towards the cyclized product.[1][4][5]

Reaction Mechanism: Acid-Catalyzed Cyclodehydration

The mechanism for the formation of this compound from 2-amino-5-chlorophenol and formic acid in the presence of an acid catalyst like PPA is a two-stage process.

  • N-Formylation: The amino group of 2-amino-5-chlorophenol acts as a nucleophile, attacking the carbonyl carbon of formic acid. A subsequent loss of water yields the N-formyl intermediate.

  • Intramolecular Cyclization & Dehydration: The phenolic hydroxyl group, activated by the acidic medium, performs a nucleophilic attack on the formyl carbonyl carbon. This forms a cyclic hemiaminal-like intermediate. The final step is the acid-catalyzed elimination of a water molecule to form the stable aromatic oxazole ring.

Visualization of the Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-chlorophenol C N-(2-hydroxy-4-chlorophenyl)formamide A->C N-Formylation (+ H₂O) B Formic Acid (HCOOH) D This compound C->D Intramolecular Cyclodehydration (PPA, Δ, -H₂O)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Formic Acid

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 2-Amino-5-chlorophenol

  • Formic acid (≥95%)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorophenol (1.0 eq).

  • Reagent Addition: Add formic acid (1.2 eq) to the flask.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the mixture. The mixture will become thick.

  • Heating: Heat the reaction mixture to 140-150°C with vigorous stirring.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm mixture into a beaker containing ice-water with stirring.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Part 2: Characterization and Structural Elucidation

The confirmation of the synthesized molecule's identity and purity is a critical step that relies on a combination of spectroscopic and physical data. The following section outlines the expected analytical results for this compound.

Visualization of the Characterization Workflow

G cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_validation Validation A Purified This compound B ¹H NMR A->B C ¹³C NMR A->C D FTIR A->D E Mass Spec (MS) A->E F Melting Point A->F G Structural Confirmation & Purity Assessment B->G C->G D->G E->G F->G

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[6] The spectra for this compound are predicted based on known data for similar chlorinated benzoxazole derivatives.[7]

¹H NMR (Proton NMR): The aromatic region of the ¹H NMR spectrum will show three distinct signals corresponding to the protons on the benzene ring.

Proton Position Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-2~8.1 - 8.3s (singlet)N/A
H-7~7.6 - 7.8d (doublet)~8.5
H-5~7.3 - 7.5dd (doublet of d)~8.5, ~2.0
H-4~7.7 - 7.9d (doublet)~2.0

Causality: The H-2 proton is a singlet as it has no adjacent protons. H-7 is a doublet due to coupling with H-5. H-5 appears as a doublet of doublets due to coupling with both H-7 (ortho-coupling) and H-4 (meta-coupling). H-4 is a doublet due to the smaller meta-coupling with H-5.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven signals for the seven unique carbon atoms in the molecule.

Carbon Position Expected Chemical Shift (δ) ppm
C-2~152 - 155
C-3a~149 - 151
C-7a~141 - 143
C-6~130 - 133
C-5~124 - 126
C-4~120 - 122
C-7~110 - 112

Causality: The C-2 carbon, being part of the oxazole ring and double bonded to nitrogen, is significantly deshielded and appears furthest downfield. The carbons directly attached to the electronegative oxygen (C-7a) and nitrogen (C-3a) also have high chemical shifts. The carbon bearing the chlorine atom (C-6) will also be downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a benzoxazole will show several characteristic absorption bands.[8][9]

Functional Group Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch3100 - 3000Stretching vibration of sp² C-H bonds.
C=N Stretch1620 - 1580Characteristic imine stretch of the oxazole ring.
C=C Stretch1580 - 1450Aromatic ring stretching vibrations.
C-O-C Stretch1280 - 1200Asymmetric stretch of the ether linkage.
C-Cl Stretch800 - 600Stretching vibration of the carbon-chlorine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₇H₄ClNO.

  • Isotopic Pattern: A key feature will be the M⁺ and M+2 peaks in an approximate 3:1 ratio. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Expected m/z:

    • [M]⁺: ~153 (for ³⁵Cl)

    • [M+2]⁺: ~155 (for ³⁷Cl)

  • Fragmentation: Common fragmentation pathways for benzoxazoles involve the loss of CO followed by HCN.[10]

Applications in Research and Drug Development

Benzoxazole and its derivatives are classified as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[2] The incorporation of a chlorine atom at the 6-position can enhance lipophilicity and metabolic stability, and provide a vector for further functionalization. Chlorinated benzoxazoles have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: The benzoxazole core is found in compounds that inhibit critical targets in cancer therapy, such as VEGFR-2.[11]

  • Antimicrobial and Antifungal Agents: Many benzoxazole derivatives exhibit potent activity against various strains of bacteria and fungi.

  • Immune Checkpoint Inhibitors: Recently, benzoxazole derivatives have been discovered as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA pathways, which are crucial in cancer immunotherapy.[12]

The synthesis and characterization of this compound provide a foundational building block for the exploration of new chemical entities with significant therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorobenzo[d]oxazole, a halogenated heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. Its utility as a synthetic intermediate is predicated on a distinct set of physicochemical properties that govern its reactivity, bioavailability, and formulation potential. This in-depth guide provides a comprehensive analysis of these core properties, offering both established data and field-proven insights into their experimental determination. We will delve into the structural, thermodynamic, and spectroscopic characteristics of this molecule, grounding the discussion in the causal relationships that underpin its behavior in both research and development settings.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus is a "privileged structure" in drug discovery, consistently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a chlorine atom at the 6-position, as in this compound, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications are not trivial; they are deliberate choices made by medicinal chemists to fine-tune pharmacokinetics and pharmacodynamics. Understanding the fundamental physicochemical properties of this specific analogue is therefore paramount for any researcher aiming to leverage its synthetic potential. This guide serves as a foundational resource, bridging theoretical knowledge with practical application.

Molecular Identity and Structural Properties

The foundational characteristics of a molecule dictate its interactions and behavior. This compound is identified by a precise set of descriptors.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 6-Chloro-1,3-benzoxazole, 6-Chloro-benzooxazole[1][2]
CAS Number 227197-72-0[1][2][3]
Molecular Formula C₇H₄ClNO[1][2]
Molecular Weight 153.57 g/mol [2]
Appearance Light yellow to brown solid[2]

The planarity of the fused ring system and the presence of heteroatoms (N, O) and a halogen (Cl) create a unique electronic landscape, which is critical for its role in molecular recognition and as a versatile synthetic building block.

cluster_0 ADME Parameter Workflow Start Synthesized Compound (this compound) Solubility Aqueous Solubility Assay (e.g., Shake-Flask Method) Start->Solubility Lipophilicity LogP Determination (OECD 107 Shake-Flask) Start->Lipophilicity Data Physicochemical Data (Solubility, LogP, pKa) Solubility->Data Lipophilicity->Data Model In Silico & In Vitro ADME Modeling Data->Model

References

6-Chlorobenzo[d]oxazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorobenzo[d]oxazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core characteristics, synthesis, reactivity, and its role as a pivotal scaffold in the creation of novel therapeutic agents.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core is recognized in medicinal chemistry as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thereby appearing in numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4]

This compound, with its specific substitution pattern, serves as a crucial intermediate. The chlorine atom at the 6-position not only influences the molecule's electronic properties and metabolic stability but also provides a reactive handle for further synthetic diversification, making it an invaluable tool for constructing libraries of potential drug candidates.[3]

Molecular Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. This compound is definitively identified by its CAS Registry Number. Its core properties are summarized below.

Molecular Structure

The structure consists of a benzene ring fused to an oxazole ring, with a chlorine atom substituted at the 6-position of the bicyclic system.

Molecular Structure of this compound (Note: This is a representative image. The actual structure should be confirmed via analytical methods.)

Table 1: Core Identifiers and Properties
IdentifierValueSource
CAS Number 227197-72-0[5][6]
Molecular Formula C₇H₄ClNO[5]
Molecular Weight 153.57 g/mol [5]
IUPAC Name 6-chloro-1,3-benzoxazole[5]
Canonical SMILES C1=CC2=C(C=C1Cl)N=CO2[5]
InChI Key SGHJFYVYGKNXSP-UHFFFAOYSA-N[5]
Physical Form Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)General knowledge

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing benzoxazoles is the condensation and subsequent cyclization of an appropriately substituted o-aminophenol.[7] For this compound, the logical precursor is 2-amino-4-chlorophenol.

Principle of Synthesis

The synthesis involves the reaction of 2-amino-4-chlorophenol with a source of a carbonyl group, typically formic acid or its derivatives (like triethyl orthoformate), which first forms an intermediate N-formyl derivative. This intermediate then undergoes acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole ring system. This classic approach is known as the Phillips condensation.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-chlorophenol

  • Triethyl orthoformate

  • Hydrochloric acid (catalytic amount)

  • Toluene (or other suitable high-boiling solvent)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorophenol (1.0 eq) and toluene.

  • Reagent Addition: Add triethyl orthoformate (1.2 eq) to the suspension. Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The high temperature is necessary to drive the cyclodehydration, which eliminates ethanol and water to form the stable aromatic benzoxazole ring.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Trustworthiness: This purification step is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications and analytical characterization.

  • Final Product: Combine the pure fractions and remove the solvent to yield this compound, typically as a white to off-white solid.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process A 2-Amino-4-chlorophenol C Reflux in Toluene (4-6 hours) A->C B Triethyl Orthoformate + HCl (cat.) B->C D Aqueous Workup (NaHCO₃ Wash) C->D Crude Product E Purification (Column Chromatography) D->E F This compound (Pure Product) E->F

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for full characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (splitting) will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display seven distinct carbon signals, with chemical shifts confirming the presence of the fused aromatic system and the C=N bond of the oxazole ring.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N stretching (around 1650 cm⁻¹), C-O-C stretching, and C-Cl stretching (typically below 800 cm⁻¹).

Reactivity and Derivatization Potential

This compound is a versatile building block primarily due to two key reactive features: the benzoxazole ring itself and the C-6 chlorine substituent.

  • The Benzoxazole Ring: While aromatic and generally stable, the ring can undergo electrophilic substitution, although the specific sites are influenced by the existing chloro-substituent.

  • The Chlorine Atom: The C-Cl bond is the most valuable site for derivatization. It is amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, amine, or alkyne groups. This functionalization is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a drug scaffold.

Diagram: Key Derivatization Pathways

Derivatization cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes Start This compound Suzuki Suzuki Coupling (+ Boronic Acid) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Pd/Cu Catalysts Aryl 6-Aryl-benzoxazoles Suzuki->Aryl Amino 6-Amino-benzoxazoles Buchwald->Amino Alkynyl 6-Alkynyl-benzoxazoles Sonogashira->Alkynyl

Caption: Potential derivatization routes from the C-6 position.

Applications in Drug Discovery

The utility of this compound is realized in its role as a precursor to more complex, biologically active molecules.

  • Kinase Inhibitors: The benzoxazole scaffold is a common feature in many kinase inhibitors used in oncology.[8] The 6-chloro derivative can be elaborated into compounds that target specific enzyme active sites.

  • Antimicrobial Agents: Novel benzoxazole derivatives have shown significant activity against various bacterial and fungal strains.[9] The ability to tune the properties of the molecule via the 6-position is key to optimizing potency and selectivity.

  • Agrochemicals: Beyond pharmaceuticals, its stable heterocyclic structure is employed in the preparation of fungicides and herbicides.[3]

The synthesis of libraries based on this core allows for high-throughput screening against a multitude of biological targets, accelerating the discovery of new lead compounds.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined structure, accessible synthesis, and high potential for chemical modification make it a foundational element for researchers aiming to develop the next generation of pharmaceuticals and agrochemicals. This guide provides the core technical knowledge required to effectively utilize this potent building block in advanced research and development projects.

References

spectroscopic data for 6-Chlorobenzo[d]oxazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chlorobenzo[d]oxazole

Introduction

This compound is a halogenated heterocyclic compound featuring a benzene ring fused to an oxazole ring. The benzoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of a chlorine atom at the 6-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential as a drug candidate.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not consolidated in a single source, this document synthesizes predicted data based on established principles and published data for closely related analogs to serve as a valuable resource for its identification and characterization.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectroscopic data.

G

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will provide key information about the electronic environment of the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the four protons in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms in the oxazole ring and the chlorine atom on the benzene ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.0 - 8.2s-
H-4~7.6 - 7.8d~8.0 - 9.0
H-5~7.2 - 7.4dd~8.0 - 9.0, ~2.0 - 2.5
H-7~7.5 - 7.7d~2.0 - 2.5

Causality behind Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent that dissolves the sample without giving interfering signals is required. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this type.[3][4] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns.[4][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven signals corresponding to the seven carbon atoms in the benzoxazole ring system. The chemical shifts are influenced by the heteroatoms and the chlorine substituent.

Carbon Expected Chemical Shift (δ, ppm)
C-2~150 - 155
C-3a~140 - 145
C-4~110 - 115
C-5~125 - 130
C-6~130 - 135
C-7~120 - 125
C-7a~150 - 155

Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, thus providing a self-validating structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the benzoxazole ring system and the C-Cl bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
C=N stretch (oxazole ring)1650 - 1590Medium to Strong
Aromatic C=C stretch1600 - 1450Medium to Strong
C-O stretch (oxazole ring)1270 - 1200Strong
C-Cl stretch800 - 600Strong

Authoritative Grounding: The characteristic absorption bands for aromatic and heterocyclic systems are well-established in spectroscopic literature.[7] For instance, the C=N stretching vibration in the oxazole ring is a key diagnostic peak.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular formula is C₇H₄ClNO, and the expected molecular weight is approximately 153.57 g/mol .

Ion Expected m/z Notes
[M]⁺153/155Molecular ion peak with a characteristic ~3:1 isotopic pattern for one chlorine atom.
[M-HCN]⁺126/128Loss of hydrogen cyanide from the oxazole ring.
[M-Cl]⁺118Loss of the chlorine atom.
[M-CO]⁺125/127Loss of carbon monoxide.

Expertise and Experience: The fragmentation of benzoxazoles often involves the cleavage of the oxazole ring. The initial loss of CO or HCN is a common pathway observed for oxazole-containing compounds.[8] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a critical diagnostic feature for identifying chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][9]

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The final spectrum is the ratio of the sample scan to the background scan.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. For more gentle ionization, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, typically with a preceding liquid chromatography (LC) separation.[10][11]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By following the outlined experimental protocols and utilizing the provided interpretation, researchers can confidently verify the structure and purity of this important heterocyclic compound.

References

Introduction: The Benzoxazole Scaffold and the Significance of Chloro-Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Chlorobenzo[d]oxazole Derivatives

The benzoxazole core, a bicyclic heterocyclic system formed by the fusion of a benzene ring with an oxazole ring, is a privileged structure in medicinal chemistry.[1] This scaffold is present in a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the benzoxazole nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

The introduction of a halogen atom, particularly chlorine, onto the benzene ring of the benzoxazole scaffold can significantly modulate its biological profile. The chlorine atom at the 6-position (or related positions like 5) can alter the molecule's lipophilicity, electronic distribution, and metabolic stability. This often enhances binding affinity to target proteins and can improve pharmacokinetic properties, making this compound a key building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this scaffold, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers in the field.

Part 1: Anticancer Activity - Targeting Key Proliferation Pathways

Derivatives of chlorobenzoxazole have emerged as potent anticancer agents, primarily through their ability to inhibit critical enzymes involved in tumor growth and vascularization, such as kinase receptors.[5][6] A principal target identified for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor proliferation and metastasis.[7]

Mechanism of Action: VEGFR-2 and Apoptosis Induction

Chlorobenzoxazole derivatives function as potent inhibitors of VEGFR-2.[7][8] By binding to the kinase domain of the receptor, they block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This anti-angiogenic effect effectively "starves" the tumor by cutting off its blood supply. Furthermore, many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, a crucial mechanism for effective anticancer drugs.[8][9]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor 6-Chlorobenzoxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-chlorobenzoxazole derivatives.

Quantitative Data: In Vitro Anti-proliferative Effects

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The table below summarizes the activity of representative 5-chloro-substituted benzoxazole analogues, which provide a strong rationale for the investigation of 6-chloro derivatives.

Compound IDModification on Benzoxazole CoreHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (nM)Reference
12h 5-chloro, amide linker45.3333.18Not Reported[8]
12k 5-chloro, amide linker29.1120.1580[8]
12n 5-chloro, amide linker15.6011.4240[8]
Sorafenib Reference Drug3.915.8620[8]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the anti-proliferative activity of test compounds.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The benzoxazole scaffold is a cornerstone in the development of antimicrobial agents.[10] The inclusion of a 6-chloro substituent has been shown to enhance the antibacterial and antifungal properties of these derivatives, making them promising candidates for combating a range of pathogenic microorganisms.[2]

Mechanism of Action: Disruption of Microbial Processes

While the exact mechanisms can vary, chlorobenzoxazole derivatives are thought to exert their antimicrobial effects by interfering with essential cellular processes in bacteria and fungi. This can include the inhibition of crucial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilic nature of the chloro-group can facilitate passage through microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

CompoundTarget MicroorganismMIC (µg/mL)Reference
2-ethoxy-5-chlorobenzo[d]oxazole Aspergillus niger-Excellent Antifungal Activity[2]
2-methoxy-5-chlorobenzo[d]oxazole Staphylococcus aureus-Excellent Antibacterial Activity[2]
Triazolo-thiadiazole derivative of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine S. aureus, E. coli, P. aeruginosa12.5 - 25[11][12]
Oxadiazole derivative of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine S. aureus, E. coli, P. aeruginosa12.5 - 25[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Part 3: Anti-inflammatory Activity - Modulation of Cytokine Signaling

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory potential, largely by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][13]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Certain 6-chlorobenzoxazole derivatives act as potent inhibitors of TNF-α and IL-6.[3] These cytokines are central mediators of the inflammatory response. By suppressing their production, these compounds can dampen the inflammatory cascade, potentially through the modulation of signaling pathways like NF-κB, which is a key transcription factor for inflammatory genes.

Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Inhibitor 6-Chlorobenzoxazole Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocol: ELISA for Cytokine Quantification

This protocol describes how to measure the effect of compounds on cytokine production in immune cells.

  • Cell Culture: Culture immune cells (e.g., murine macrophages like RAW 264.7 or human peripheral blood mononuclear cells) in a 24-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding an agonist like Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve. Determine the inhibitory effect of the compounds compared to the LPS-stimulated vehicle control.

Part 4: Neuroprotective Effects - A Potential Avenue for Neurodegenerative Diseases

Emerging research has highlighted the neuroprotective potential of benzo[d]oxazole derivatives, particularly in models of Alzheimer's disease.[14][15] These compounds have been shown to protect neuronal cells from β-amyloid-induced toxicity.

Mechanism of Action: Akt/GSK-3β/NF-κB Signaling

One key mechanism involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[14] Certain benzo[d]oxazole derivatives can promote the phosphorylation of Akt and Glycogen Synthase Kinase 3 Beta (GSK-3β).[14] The phosphorylation of Akt leads to the inhibitory phosphorylation of GSK-3β, which in turn can prevent the hyperphosphorylation of tau protein (a hallmark of Alzheimer's) and decrease the activity of the pro-inflammatory transcription factor NF-κB, ultimately promoting neuronal survival.[15]

Neuroprotection_Pathway Abeta β-Amyloid (Aβ) Toxicity GSK3b GSK-3β Abeta->GSK3b Activates NFkB NF-κB Abeta->NFkB Activates Akt Akt Akt->GSK3b Inhibits (via Phosphorylation) Survival Neuronal Survival Akt->Survival Tau Tau Protein GSK3b->Tau Hyperphosphorylates Apoptosis Apoptosis & Inflammation GSK3b->Apoptosis Promotes NFkB->Apoptosis Inhibitor Benzo[d]oxazole Derivative (5c) Inhibitor->Abeta Protects Against Inhibitor->Akt Promotes Phosphorylation

Caption: Neuroprotective mechanism via the Akt/GSK-3β/NF-κB pathway.

Quantitative Data: Protection Against Aβ-Induced Neurotoxicity

The neuroprotective effect can be measured by assessing the viability of neuronal cells exposed to β-amyloid peptides.

CompoundConcentration (µg/mL)Cell Viability (% of control) in Aβ₂₅₋₃₅-induced PC12 cellsReference
5c 1.25Significantly Increased[14]
5c 2.5Significantly Increased[14]
5c 5.0Significantly Increased[14]
Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol assesses a compound's ability to protect neuronal-like cells from β-amyloid toxicity.

  • Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line commonly used as a neuronal model) in a 96-well plate in complete medium until they reach 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Aβ Treatment: Add aggregated β-amyloid 25-35 peptide (Aβ₂₅₋₃₅) to the wells at a final concentration of 20-40 µM to induce neurotoxicity. Maintain the compound concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with Aβ₂₅₋₃₅ alone to those co-treated with the test compounds to determine the protective effect.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant and diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The chlorine substituent at the 6-position plays a crucial role in enhancing the potency and modulating the pharmacological profile of these molecules.

Future research should focus on synthesizing novel libraries of this compound derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize their efficacy and selectivity for specific biological targets. Advanced in silico modeling can guide the design of next-generation compounds with improved pharmacokinetic and safety profiles. As our understanding of the underlying molecular mechanisms deepens, these compounds hold immense promise for addressing some of the most challenging diseases in modern medicine.

References

The Strategic Therapeutic Potential of the 6-Chlorobenzo[d]oxazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]oxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The introduction of a chlorine atom at the 6-position of this scaffold yields 6-Chlorobenzo[d]oxazole, a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic applications stemming from the this compound core. We will delve into its role in the development of potent anticancer and anti-inflammatory agents, with a particular focus on the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, mechanisms of action, and key structure-activity relationships that underscore the therapeutic promise of this scaffold.

Introduction: The Privileged this compound Scaffold

The benzo[d]oxazole ring system, an aromatic heterocyclic compound, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[3] Its structural similarity to naturally occurring nucleic bases, such as adenine and guanine, facilitates interactions with the biopolymers of living systems.[3] The addition of a chlorine atom at the 6-position enhances the lipophilicity and metabolic stability of the resulting derivatives, often leading to improved pharmacokinetic profiles. While this compound itself is not typically a therapeutic end-product, it serves as a crucial starting material for the synthesis of more complex and potent drug candidates.[4] Its derivatives have demonstrated significant potential in oncology, particularly as kinase inhibitors, and in the modulation of inflammatory pathways.

Therapeutic Applications in Oncology: Targeting Angiogenesis

A primary focus of research into 6-chlorobenzoxazole derivatives has been the development of novel anticancer agents.[5] A key strategy in modern cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in this process, making it a prime target for therapeutic intervention.[6][7]

6-Chlorobenzoxazole Derivatives as VEGFR-2 Inhibitors

Numerous studies have demonstrated the potential of 6-chlorobenzoxazole derivatives as potent VEGFR-2 inhibitors.[1][6][8] These compounds typically feature a pharmacophore designed to bind to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.

Table 1: In Vitro Antiproliferative Activity of Representative 5-Chlorobenzoxazole Derivatives

Compound IDModification on Benzoxazole CoreHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (nM)
12b 5-chloro, amide linker>100>100Not Reported
12e 5-chloro, amide linker102.1060.51Not Reported
12h 5-chloro, amide linker45.3333.18Not Reported
12k 5-chloro, amide linker28.36Not ReportedNot Reported
12l 5-chloro, amide linker10.5015.2197.38

Data synthesized from a study on novel benzoxazole derivatives as VEGFR-2 inhibitors.[6][9]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. 6-Chlorobenzoxazole-based inhibitors competitively block the ATP-binding site on the intracellular kinase domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. The net result is the suppression of tumor-associated angiogenesis, leading to a reduction in tumor growth and metastasis.

VEGFR2_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds KinaseDomain Kinase Domain VEGFR2->KinaseDomain Activates ATP ATP ATP->KinaseDomain Binds Inhibitor 6-Chlorobenzoxazole Derivative Inhibitor->KinaseDomain Inhibits Downstream Downstream Signaling KinaseDomain->Downstream Phosphorylates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-Chlorobenzoxazole derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

1. Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain
  • Poly(Glu, Tyr) 4:1 as substrate
  • Adenosine triphosphate (ATP)
  • Test compounds (dissolved in DMSO)
  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
  • White, opaque 96-well plates

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.
  • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control).
  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate in assay buffer.
  • Incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 25 µL of ATP solution.
  • Incubate the reaction mixture for 60 minutes at 30°C.
  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence using a plate-reading luminometer.
  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Causality Behind Experimental Choices: The use of a recombinant kinase domain isolates the target of interest, ensuring that any observed inhibition is due to direct interaction with VEGFR-2. The Poly(Glu, Tyr) substrate is a generic substrate for tyrosine kinases, providing a robust and reproducible signal. The Kinase-Glo® assay is a highly sensitive method for quantifying ATP, which is consumed during the kinase reaction; thus, a lower luminescent signal corresponds to higher kinase activity.

Therapeutic Applications in Inflammation

Chronic inflammation is a key driver of numerous diseases, and the interleukin-6 (IL-6) signaling pathway is a central player in this process.[10] Benzoxazole derivatives have been investigated for their ability to modulate this pathway, offering a potential therapeutic avenue for inflammatory disorders.[10]

6-Chlorobenzoxazole Derivatives as IL-6 Signaling Antagonists

Research has shown that certain benzoxazole derivatives can suppress IL-6-mediated signaling.[10] This is often achieved by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector of the IL-6 receptor.

Table 2: Suppressive Activity of Benzoxazole Derivatives on IL-6-Induced STAT3 Phosphorylation

Compound IDSuppressive Activity (%)
4 80-90
6 80-90
11 80-90
15 80-90
17 80-90
19 80-90

Data from a study on synthetic benzoxazole derivatives as IL-6 antagonists.[10]

Experimental Workflow: Synthesis to Biological Evaluation

The development of therapeutically active 6-chlorobenzoxazole derivatives follows a logical workflow, from initial synthesis to comprehensive biological evaluation.

Synthesis_Evaluation_Workflow Start Starting Material: This compound Derivative Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, IR) Synthesis->Characterization InVitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Models (e.g., Xenograft, Inflammatory Models) Lead Lead Compound Identification InVivo->Lead SAR->Synthesis Optimization SAR->InVivo

Caption: A generalized workflow for the development of therapeutic agents from the this compound scaffold.

Synthesis of 6-Chlorobenzoxazole Derivatives

The synthesis of therapeutically active compounds from a 6-chlorobenzoxazole core typically involves the modification of the 2-position of the benzoxazole ring.

General Synthetic Scheme

A common synthetic route begins with the appropriate 2-amino-5-chlorophenol, which is then cyclized with a suitable reagent to introduce the desired functionality at the 2-position. For example, reaction with carbon disulfide can yield the corresponding 2-thiol, which can be further modified.[2]

General_Synthesis Start 2-Amino-5-chlorophenol Reagent + Reagent (e.g., CS₂) Start->Reagent Intermediate 6-Chloro-1,3-benzoxazole- 2(3H)-thione Reagent->Intermediate Modification + Further Modification Intermediate->Modification Final Therapeutically Active Derivative Modification->Final

Caption: A simplified synthetic pathway for 2-substituted 6-chlorobenzoxazole derivatives.

Detailed Protocol: Synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole

This protocol is adapted from a study on the synthesis of benzoxazole derivatives with antimicrobial and anticancer activities.[2]

1. Synthesis of Benzo[d]oxazole-2-thiol (II):

  • Dissolve 2-aminophenol in methanol.
  • Add potassium hydroxide and stir until dissolved.
  • Add carbon disulfide dropwise and reflux the mixture for 8 hours.
  • Cool the reaction mixture and pour it into ice-cold water.
  • Acidify with dilute hydrochloric acid to precipitate the product.
  • Filter, wash with water, and dry to obtain benzo[d]oxazole-2-thiol.

2. Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole (I):

  • React ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.

3. Synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole (III):

  • Stir a mixture of benzo[d]oxazole-2-thiol (II) and 2-(chloromethyl)-1H-benzo[d]imidazole (I) in the presence of triethylamine.

Self-Validating System: The purity and identity of the synthesized compounds at each step should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the integrity of the final product.[2]

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, particularly through the inhibition of VEGFR-2, and as modulators of inflammatory pathways by antagonizing IL-6 signaling. The synthetic versatility of the benzoxazole ring allows for the creation of diverse chemical libraries, and the presence of the 6-chloro substituent often confers favorable pharmacokinetic properties. Future research in this area should continue to explore the vast chemical space around this scaffold, focusing on the optimization of potency, selectivity, and drug-like properties. The development of derivatives with novel mechanisms of action and the exploration of their efficacy in a wider range of disease models will be crucial for translating the therapeutic promise of the this compound core into clinically successful drugs.

References

In Silico Docking of 6-Chlorobenzo[d]oxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for 6-Chlorobenzo[d]oxazole, a heterocyclic compound with known antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It eschews a rigid, templated format in favor of a logically structured narrative that explains not just the "how," but also the "why" behind critical experimental choices. We will delve into the intricacies of target selection, ligand and protein preparation, docking simulation, and the critical post-docking analysis and validation. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. All key claims and methodologies are supported by in-text citations, with a comprehensive reference list provided.

Introduction: The Rationale for In Silico Analysis of this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, a specific derivative, has shown promise as an antimicrobial agent. To explore its therapeutic potential further and to guide future lead optimization efforts, in silico molecular docking presents a powerful and resource-efficient approach.[1] Molecular docking allows for the prediction of the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein.[2] This computational "handshake" can elucidate the molecular basis of the compound's activity, identify key interactions, and prioritize experimental testing, thereby accelerating the drug discovery pipeline.

This guide will focus on a practical, step-by-step methodology for conducting a robust in silico docking study of this compound against validated antimicrobial targets.

Target Selection: Identifying a Clinically Relevant Protein

The selection of a suitable protein target is a cornerstone of a meaningful docking study. Given the documented antimicrobial and antifungal activity of benzoxazole derivatives, we will focus on well-validated targets in pathogenic microorganisms. For the purpose of this guide, we will use DNA gyrase from Staphylococcus aureus as our primary target. DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a validated target for several antibiotics.[3][4] Specifically, we will utilize the crystal structure of S. aureus DNA gyrase complexed with a ligand, for which a public entry exists in the Protein Data Bank (PDB).

Table 1: Selected Protein Target for Docking Studies

Target ProteinOrganismPDB IDRationale
DNA Gyrase Subunit BStaphylococcus aureus2XCSEssential enzyme for bacterial survival; validated drug target.[5]

The In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the docking of this compound against S. aureus DNA gyrase using a combination of widely accepted and freely available bioinformatics tools.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (S. aureus DNA Gyrase) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Validation Docking Validation (Re-docking & RMSD) Docking->Validation Post_Docking Post-Docking Analysis (Binding Energy & Interactions) Validation->Post_Docking Visualization Visualization (PyMOL & LigPlot+) Post_Docking->Visualization

Caption: A high-level overview of the in silico docking workflow.

Ligand Preparation

The initial step involves obtaining and preparing the 3D structure of our ligand, this compound.

Protocol 1: Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound can be obtained from the PubChem database. Search for its parent compound, 6-chloro-2,3-dihydrobenzoxazol-2-one (CID 29858), and download the structure in SDF or MOL2 format.[6]

  • Energy Minimization: Use a molecular modeling software such as Avogadro or UCSF Chimera to perform energy minimization of the ligand structure. This step is crucial to obtain a low-energy, stable conformation.

  • File Format Conversion: The prepared ligand structure needs to be converted to the PDBQT file format, which is required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT).[7] During this process, polar hydrogens are added, and Gasteiger charges are computed. Torsional degrees of freedom are also defined to allow for ligand flexibility during docking.

Protein Preparation

Proper preparation of the target protein structure is critical for accurate docking results.

Protocol 2: Protein Preparation

  • Download PDB File: Download the crystal structure of S. aureus DNA gyrase (e.g., PDB ID: 2XCS) from the RCSB Protein Data Bank.

  • Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.[2][8] For this protocol, we will remove all water molecules and the original ligand.

  • Add Hydrogens and Assign Charges: Similar to the ligand, the protein requires the addition of polar hydrogen atoms and the assignment of partial charges. This is performed using AutoDock Tools.[7][9]

  • Generate PDBQT File: The final prepared protein structure is saved in the PDBQT format.

Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.

Protocol 3: Grid Box Generation

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through literature review.

  • Define Grid Parameters: Using AutoDock Tools, a grid box is centered on the identified binding site. The dimensions of the box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate and translate freely.[10][11][12]

  • Save Configuration: The coordinates of the center of the grid box and its dimensions are saved in a configuration file (conf.txt) that will be used by AutoDock Vina.

Molecular Docking Simulation

With the prepared ligand, protein, and grid parameters, the docking simulation can now be executed.

Protocol 4: Running AutoDock Vina

  • Command-Line Execution: AutoDock Vina is typically run from the command line. The command will specify the prepared protein and ligand files in PDBQT format, the configuration file with the grid parameters, and the name of the output file.[13]

  • Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a common starting point.

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Results: Analysis and Validation

The raw output from the docking simulation requires careful analysis and validation to ensure the reliability of the predictions.

Docking Validation

A crucial step to validate the docking protocol is to perform a re-docking experiment.

Protocol 5: Re-docking Validation

  • Extract Co-crystallized Ligand: From the original, unmodified PDB file (e.g., 2XCS), extract the co-crystallized ligand.

  • Re-dock the Ligand: Using the exact same docking protocol (protein preparation, grid box, and Vina parameters), dock the co-crystallized ligand back into the protein's active site.

  • Calculate RMSD: The root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Post-Docking Analysis

Once the protocol is validated, the docking results for this compound can be analyzed.

Table 2: Predicted Binding Affinities for this compound against S. aureus DNA Gyrase (PDB: 2XCS)

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
4-7.9
5-7.8
6-7.7
7-7.6
8-7.5
9-7.3

Note: These are hypothetical values for illustrative purposes.

The top-ranked pose with the lowest binding energy is typically considered the most likely binding mode. A more negative binding affinity indicates a stronger predicted interaction.

Visualization of Interactions

Visualizing the protein-ligand interactions provides invaluable insights into the molecular basis of binding.

interaction_analysis Docked_Complex Docked Protein-Ligand Complex (PDBQT Output) PyMOL 3D Visualization (PyMOL) Docked_Complex->PyMOL LigPlot 2D Interaction Diagram (LigPlot+) Docked_Complex->LigPlot Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) PyMOL->Analysis LigPlot->Analysis

Caption: Workflow for the visualization and analysis of docking results.

Protocol 6: Visualization and Interaction Analysis

  • 3D Visualization with PyMOL: The output PDBQT file containing the docked poses of this compound and the prepared protein structure can be loaded into PyMOL. This allows for a detailed 3D inspection of the binding mode, including the orientation of the ligand within the active site and its proximity to key amino acid residues.[14][15][16][17]

  • 2D Interaction Mapping with LigPlot+: LigPlot+ is a tool that generates 2D schematic diagrams of protein-ligand interactions.[18][19][20][21][22] These diagrams clearly depict hydrogen bonds and hydrophobic contacts between the ligand and the protein, providing a concise and informative summary of the key interactions driving the binding.

Discussion and Future Perspectives

The in silico docking study of this compound against S. aureus DNA gyrase provides valuable preliminary data on its potential mechanism of action. The predicted binding affinity and the specific interactions identified can guide the rational design of more potent and selective analogs. For instance, if a particular hydrogen bond is identified as crucial for binding, medicinal chemists can explore modifications to the ligand that enhance this interaction.

It is imperative to remember that in silico docking is a predictive tool. The results should be interpreted with caution and serve as a hypothesis-generating step. The ultimate validation of the predicted binding mode and biological activity must come from experimental studies, such as in vitro enzyme inhibition assays and co-crystallization of the ligand with the target protein.

Future in silico work could involve docking this compound against other validated antimicrobial targets in E. coli and C. albicans to explore its spectrum of activity. Additionally, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time.

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous framework for conducting in silico docking studies of this compound. By following the detailed protocols for target selection, ligand and protein preparation, docking simulation, and post-docking analysis, researchers can generate reliable and actionable data to accelerate their drug discovery efforts. The emphasis on validation and a thorough understanding of the underlying principles ensures the integrity of the computational predictions, paving the way for the development of novel and effective antimicrobial agents.

References

The Ascendant Trajectory of Chlorobenzoxazoles: A Comprehensive Review of Synthesis, Biological Activity, and Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chlorobenzoxazole scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of scientific research, demonstrating remarkable versatility across medicinal chemistry and materials science. The unique electronic properties conferred by the benzoxazole ring system, coupled with the modulating influence of chlorine substitution, have given rise to a plethora of compounds with potent biological activities and intriguing photophysical characteristics. This technical guide provides a comprehensive literature review of chlorobenzoxazole compounds, delving into their synthesis, multifaceted applications, and the underlying mechanisms of action.

The Synthetic Landscape: Crafting the Chlorobenzoxazole Core

The construction of the chlorobenzoxazole backbone can be achieved through several synthetic avenues, with the choice of method often dictated by the desired substitution pattern, scalability, and reagent availability. The most prevalent strategies commence from readily accessible precursors such as 2-aminophenols or 2-mercaptobenzoxazoles.

Synthesis from 2-Aminophenol Derivatives

A robust and widely employed method for the synthesis of 2-chlorobenzoxazoles involves a two-step sequence starting from 2-aminophenol. This process first entails the cyclization of 2-aminophenol to form a benzoxazolin-2-one intermediate, which is subsequently chlorinated.

Step 1: Cyclization of 2-Aminophenol

The initial cyclization can be accomplished using various reagents, including phosgene or urea, in a suitable solvent like o-dichlorobenzene under a nitrogen atmosphere at elevated temperatures (100-190°C).[1]

Step 2: Chlorination of Benzoxazolin-2-one

The resulting benzoxazolin-2-one is then treated with a chlorinating agent, such as phosphorus pentachloride, to yield the desired 2-chlorobenzoxazole.[1] It is crucial to maintain an excess of the chlorinating agent to ensure complete conversion.[1]

Featured Protocol: Synthesis of 2-Chlorobenzoxazole from 2-Aminophenol and Phosgene [1]

Materials:

  • 2-Aminophenol

  • o-Dichlorobenzene

  • Phosgene

  • Phosphorus pentachloride

  • Nitrogen gas

Procedure:

  • Suspend 2-aminophenol (1 mole) in o-dichlorobenzene in a reaction vessel equipped with a stirrer and a gas inlet.

  • Heat the suspension to 120°C under a nitrogen atmosphere.

  • Introduce phosgene (1.2 moles) into the reaction mixture over a period of approximately 2 hours.

  • Cool the reaction mixture to 40°C.

  • Slowly add phosphorus pentachloride (molar excess) to the mixture.

  • Stir the reaction for several hours at 40°C, followed by heating to 90°C for 1 hour to ensure completion.

  • The crude 2-chlorobenzoxazole can be purified by fractional distillation under reduced pressure.

Synthesis from 2-Mercaptobenzoxazole

An alternative and efficient route to 2-chlorobenzoxazole utilizes 2-mercaptobenzoxazole as the starting material. This method involves the direct conversion of the mercapto group to a chloro group using a chlorinating agent.

A common procedure involves suspending 2-mercaptobenzoxazole in thionyl chloride (SOCl2) with a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated to reflux, and upon completion, the product is isolated and purified, often by column chromatography.[2] Another approach involves the reaction of 2-mercaptobenzoxazole with chlorine gas in a melt of previously prepared 2-chlorobenzoxazole, which can provide high yields and purity.[3]

Comparative Analysis of Synthetic Routes
Starting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
2-AminophenolPhosgene/Urea, PCl5Good to ExcellentReadily available starting material, scalable.Use of toxic reagents like phosgene.
2-MercaptobenzoxazoleSOCl2, DMFGood[2]Milder conditions for the chlorination step.2-Mercaptobenzoxazole may need to be synthesized first.
2-MercaptobenzoxazoleChlorine gasHigh (up to 90%)[2][3]High yield and purity, solvent-free option.[3]Requires handling of chlorine gas.

Pharmacological Significance: Chlorobenzoxazoles in Drug Discovery

The chlorobenzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The presence of the chlorine atom often enhances the lipophilicity and metabolic stability of the molecule, contributing to its therapeutic potential.

Anticancer Activity: A Multifaceted Approach

Chlorobenzoxazole derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms of action.

A primary and well-documented mechanism of anticancer activity for many chlorobenzoxazole compounds is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its activation and downstream signaling, thereby impeding tumor growth and metastasis.

Numerous studies have reported the design and synthesis of potent benzoxazole-based VEGFR-2 inhibitors. For instance, certain novel benzoxazole derivatives have demonstrated significant inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range, comparable to the approved drug sorafenib. Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the kinase.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Chlorobenzoxazole Chlorobenzoxazole Inhibitor Chlorobenzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by chlorobenzoxazole compounds.

Beyond VEGFR-2 inhibition, chlorobenzoxazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][5] Studies have demonstrated that these compounds can upregulate the expression of pro-apoptotic proteins such as Bax and caspases, while downregulating anti-apoptotic proteins like Bcl-2.[5]

Furthermore, some chlorobenzoxazole analogues have been observed to arrest the cell cycle at different phases, such as the G1 or G2/M phase, preventing cancer cell proliferation.[4] For example, a study on a triazole precursor bearing a chlorophenyl moiety demonstrated cell cycle arrest at the G1 phase in a breast cancer cell line.[4]

Quantitative Anticancer Data of Selected Chlorobenzoxazole Derivatives

Compound TypeCancer Cell LineActivity (IC50)Reference
Benzoxazole-Thiazole HybridHCT-116 (Colon)-Growth inhibition of 68.0%[5]
N-(4-chlorophenyl) derivativeMCF-7 (Breast)33.75 ± 1.20 µM[4]
N-(4-chlorophenyl) derivativeMDA-MB-231 (Breast)178.92 ± 12.51 µM[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • Chlorobenzoxazole compound (test agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorobenzoxazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activities

The chlorobenzoxazole scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents. Several studies have reported the synthesis and evaluation of chlorobenzoxazole derivatives against a range of pathogenic bacteria and fungi. For instance, certain 2-aminobenzoxazole derivatives have demonstrated potent and broad-spectrum antifungal activities against various phytopathogenic fungi, with some compounds showing superior efficacy compared to the commercial fungicide hymexazol.[6]

Materials Science: Harnessing the Photophysical Properties of Chlorobenzoxazoles

The rigid, planar structure and conjugated π-system of the benzoxazole ring endow these compounds with interesting photophysical properties, making them valuable in the field of materials science.

Fluorescent Probes

Chlorobenzoxazole derivatives have been explored as fluorescent probes for the detection of various analytes. Their fluorescence properties, such as emission wavelength and quantum yield, can be modulated by altering the substitution pattern on the benzoxazole core.

Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of benzoxazole-containing molecules have led to their investigation for use in Organic Light-Emitting Diodes (OLEDs). These compounds can function as emitters or host materials in the emissive layer of OLED devices. Theoretical studies have suggested that functionalized benzoxazoles with donor-π-acceptor architectures have potential applications in optoelectronic technologies like OLEDs.[7] Experimental work has also demonstrated the fabrication of deep-blue and green OLEDs using bifunctional bicarbazole-benzophenone-based derivatives, with some devices achieving high external quantum efficiencies.[8]

Performance of a Bicarbazole-Benzophenone Derivative in an OLED Device [8]

Device ConfigurationEmitterMax. EQE (%)Emission Color
Fluorescent OLEDDB134.0Deep-Blue

Experimental Workflow: Fabrication of an OLED Device

OLED_Fabrication Substrate Substrate Cleaning (e.g., ITO glass) HTL Hole Transport Layer Deposition Substrate->HTL EML Emissive Layer Deposition (Chlorobenzoxazole derivative) HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: A simplified workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Conclusion and Future Perspectives

Chlorobenzoxazole compounds represent a fascinating and highly versatile class of molecules with significant potential in both medicinal chemistry and materials science. The synthetic accessibility of the chlorobenzoxazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological and photophysical properties.

In the realm of drug discovery, the development of chlorobenzoxazole-based anticancer agents, particularly those targeting key signaling pathways like VEGFR-2, continues to be a vibrant area of research. Further exploration of their mechanisms of action and the development of more potent and selective inhibitors hold great promise for future cancer therapies. The antimicrobial and antifungal activities of these compounds also warrant further investigation to combat the growing threat of drug-resistant pathogens.

In materials science, the unique photoluminescent properties of chlorobenzoxazoles are being increasingly recognized. Their application as fluorescent probes and as active components in OLEDs is an exciting frontier. Future research will likely focus on the design of novel chlorobenzoxazole derivatives with enhanced quantum yields, tunable emission wavelengths, and improved device performance.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and essential data for 6-Chlorobenzo[d]oxazole (CAS No. 227197-72-0), a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following content is synthesized from available safety data and established best practices for handling analogous chemical structures, ensuring a robust framework for risk mitigation in a research and development setting.

Compound Identification and Physicochemical Profile

This compound, with the molecular formula C₇H₄ClNO, is a chlorinated heterocyclic compound.[1][2][3][4] Its core structure is a benzoxazole ring substituted with a chlorine atom. Understanding its fundamental properties is the first step in a comprehensive safety assessment.

PropertyValue/DescriptionSource
CAS Number 227197-72-0[1][2][3][4][5][6][7]
Molecular Formula C₇H₄ClNO[1][3][6][7]
Molecular Weight 153.57 g/mol [1][6][7]
Appearance Light yellow to brown solid[4]
Melting Point 56-57 °C[4]
Boiling Point 226.3 ± 13.0 °C (Predicted)[4]
Density 1.377 ± 0.06 g/cm³ (Predicted)[4]
Synonyms 6-Chloro-1,3-benzoxazole, 6-Chlorobenzoxazole[1][3]

Hazard Analysis and GHS Classification

Based on data from multiple suppliers, this compound is classified as a hazardous substance.[4][6][7] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Statements: [4][6][7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[4][6][7]

GHS Pictogram:

alt text

This classification mandates a cautious and well-documented approach to handling, storage, and disposal to mitigate the risk of exposure. The causality behind these classifications lies in the reactivity of the chlorinated benzoxazole moiety with biological macromolecules, leading to irritation and acute toxicity upon exposure.

The Hierarchy of Controls: A Risk Mitigation Workflow

Effective safety management relies on a multi-layered approach to risk reduction, commonly known as the Hierarchy of Controls. This workflow prioritizes the most effective measures to ensure personnel safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Project Dependent) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Layer) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Safe Handling.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative is project-dependent and should be considered during experimental design.

  • Engineering Controls: This is the most critical layer for this compound. All handling must be performed within a certified chemical fume hood to control inhalation exposure.[1]

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that govern the handling of the compound. This includes designated work areas, restricted access, and thorough training on the specific hazards.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is mandatory. It does not eliminate the hazard but provides a crucial barrier.

Standard Operating Procedure (SOP) for Handling

This SOP is a self-validating system, where adherence to each step ensures the integrity of the safety protocol.

4.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat is mandatory.[1]

  • Respiratory Protection: While handling within a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosolization outside of containment.

4.2. Handling Protocol

  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Designate a specific area within the hood for handling this compound.

    • Ensure an eyewash station and safety shower are accessible.

    • Have appropriate waste containers ready and clearly labeled.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

    • Wash contaminated clothing before reuse.[1]

4.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Refrigerated storage (2-8°C) is recommended.[4][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

5.1. First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.2. Accidental Release Measures (Spill Response)

The following workflow outlines the procedure for managing a small-scale laboratory spill.

SpillResponse cluster_1 Spill Response Workflow Alert Alert Personnel & Evacuate Area Assess Assess Spill (Size & Location) Alert->Assess Contain Contain Spill (Use Absorbent) Assess->Contain Cleanup Clean & Decontaminate (Wear Full PPE) Contain->Cleanup Dispose Dispose of Waste (Hazardous Waste) Cleanup->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a laboratory spill response.

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear appropriate PPE.

  • Environmental Precautions: Prevent the material from entering drains or water courses.[1]

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. For a solution, cover with an inert absorbent material, collect, and place in a hazardous waste container.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

Conclusion

While this compound is a valuable intermediate in chemical synthesis, its hazardous properties demand a rigorous and informed approach to safety. By understanding its physicochemical properties, recognizing its GHS classification, and strictly adhering to the hierarchy of controls and established handling protocols, researchers can mitigate the risks and ensure a safe laboratory environment. This guide serves as a foundational document for developing institution-specific SOPs for the safe use of this compound.

References

Solubility Profile of 6-Chlorobenzo[d]oxazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 6-Chlorobenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive empirical solubility data in public literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties. We delve into the theoretical underpinnings of its solubility in a wide array of organic solvents, categorized by polarity and hydrogen bonding capacity. Furthermore, this guide presents detailed, field-proven methodologies for the experimental determination of solubility, including the gold-standard shake-flask method, potentiometric titration, and nephelometry for high-throughput screening. This document is intended to be an essential resource for researchers, scientists, and formulation experts, enabling informed solvent selection for synthesis, purification, and formulation of this compound and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a critical determinant of its success. For a molecule like this compound, which belongs to a class of benzoxazoles known for their diverse pharmacological activities, characterizing its behavior in various solvents is paramount for several key processes:

  • Synthesis and Purification: Efficient reaction kinetics and effective purification strategies such as crystallization are highly dependent on appropriate solvent selection.

  • Formulation Development: The ability to formulate a drug for preclinical and clinical studies, whether for oral, parenteral, or topical delivery, hinges on its solubility in acceptable excipients.

  • In Vitro and In Vivo Screening: Meaningful and reproducible results in biological assays require the compound to be fully dissolved in the assay medium.

This guide provides a deep dive into the predicted solubility of this compound and equips the researcher with the necessary protocols to empirically validate these predictions.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first understand its intrinsic molecular properties. While experimental data for this specific molecule is scarce, we can infer its characteristics from its structure and data from closely related analogues, such as 2-Chloro-6-methylbenzo[d]oxazole.[1]

Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale and Implication for Solubility
Molecular Weight 153.57 g/mol A relatively low molecular weight generally favors solubility.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0This value suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar or moderately polar organic solvents over water.[1]
Topological Polar Surface Area (TPSA) ~26.03 ŲTPSA is a key indicator of a molecule's polarity and its ability to form hydrogen bonds.[2][3][4][5][6] A TPSA of ~26 Ų is relatively low, suggesting limited polarity and, consequently, lower solubility in highly polar solvents like water.
Hydrogen Bond Donors 0The absence of hydrogen bond donors significantly limits its ability to interact with protic solvents through hydrogen bonding.[7][8][9]
Hydrogen Bond Acceptors 2 (the nitrogen and oxygen atoms of the oxazole ring)The presence of two hydrogen bond acceptors allows for some interaction with protic solvents, but the overall low polarity of the molecule will likely dominate its solubility behavior.[7][8][9][10]

Based on this profile, this compound can be classified as a moderately non-polar molecule with limited hydrogen bonding capability.

Predicted Solubility in Organic Solvents

The fundamental principle governing solubility is "like dissolves like."[11] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneHigh The non-polar nature of these solvents aligns well with the largely non-polar character of this compound. Van der Waals forces will be the predominant intermolecular interaction.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to Medium These solvents possess a moderate polarity that can interact favorably with the polar benzoxazole moiety, while their overall character is suitable for the non-polar regions of the molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to Low While these solvents are polar, their inability to donate hydrogen bonds may limit their interaction with the hydrogen bond acceptors on the benzoxazole ring. The high polarity of these solvents may not be an ideal match for the moderately non-polar solute.
Polar Protic Methanol, Ethanol, IsopropanolLow The strong hydrogen bonding networks in these solvents would need to be disrupted to accommodate the solute. This compound's lack of hydrogen bond donors and limited accepting capability makes this energetically unfavorable.
Highly Polar Protic WaterVery Low The high polarity and extensive hydrogen bonding of water make it a very poor solvent for the moderately lipophilic this compound.

Experimental Determination of Solubility: Methodologies and Protocols

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following are standard methodologies employed in the pharmaceutical industry.

The Equilibrium Shake-Flask Method

This is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[2][7][12]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically at 25°C or 37°C). Agitate the samples for a sufficient period (24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Diagram of the Shake-Flask Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Establish equilibrium C Centrifuge to pellet undissolved solid B->C Separate phases D Sample supernatant C->D Isolate saturated solution E Quantify concentration (e.g., HPLC) D->E Determine concentration

Caption: Workflow for the Shake-Flask Solubility Determination.

Potentiometric Titration

For ionizable compounds, potentiometric titration can be a powerful method to determine the intrinsic solubility and pKa.[3][4][10][13][14] While this compound is not strongly acidic or basic, this method can be adapted for weakly ionizable compounds. The method involves titrating a suspension of the compound with an acid or base and monitoring the pH. The point at which the compound dissolves upon ionization can be used to calculate the intrinsic solubility.

High-Throughput Screening: Nephelometry

In early drug discovery, where rapid screening of many compounds is required, nephelometry offers a high-throughput alternative to the shake-flask method.[15][16][17][18] This technique measures the light scattered by undissolved particles in a solution.

Workflow:

  • A stock solution of this compound in a highly soluble solvent (e.g., DMSO) is prepared.

  • Aliquots of the stock solution are added to an array of aqueous or organic solvents in a microtiter plate.

  • A nephelometer measures the turbidity of each well. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

While providing a rapid assessment, it's important to note that nephelometry measures kinetic solubility, which can sometimes overestimate the true thermodynamic solubility.[7]

Conclusion

This technical guide has provided a detailed predictive and practical overview of the solubility of this compound in organic solvents. The predicted physicochemical properties suggest that it is a moderately lipophilic compound with limited polarity, favoring solubility in non-polar and moderately polar aprotic solvents. For precise quantitative data, the equilibrium shake-flask method is recommended, and a detailed protocol has been provided. For earlier stage, higher throughput needs, nephelometry presents a viable screening option. By combining the predictive framework with the empirical methodologies outlined herein, researchers can confidently and efficiently navigate the challenges associated with the solubility of this compound, thereby accelerating its development as a potential therapeutic agent.

References

Methodological & Application

Application Note: A Robust and Scalable Synthetic Route for 6-Chlorobenzo[d]oxazole from 2-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 6-Chlorobenzo[d]oxazole, a key intermediate in pharmaceutical and materials science research. The described method involves the condensation and intramolecular cyclodehydration of 2-amino-5-chlorophenol using formic acid as the carbon source and polyphosphoric acid (PPA) as a catalyst and dehydrating agent. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of experimental choices, a step-by-step protocol, characterization data, and critical safety considerations.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This compound is a particularly valuable building block. The chlorine substituent at the 6-position provides a strategic handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines a robust and efficient one-pot synthesis from the readily available starting material, 2-amino-5-chlorophenol.

Reaction Principle and Mechanistic Rationale

The synthesis of the benzoxazole ring from a 2-aminophenol precursor requires two key transformations: condensation with a one-carbon electrophile and subsequent intramolecular cyclodehydration. This protocol employs formic acid to introduce the C2 carbon of the oxazole ring and polyphosphoric acid (PPA) to facilitate the crucial cyclization and dehydration steps.

Mechanism Overview:

  • N-Formylation: The synthesis initiates with the formylation of the amino group of 2-amino-5-chlorophenol by formic acid, forming an N-(2-hydroxy-4-chlorophenyl)formamide intermediate.

  • Acid-Catalyzed Cyclization: Polyphosphoric acid, a potent Brønsted acid and dehydrating agent, protonates the formyl carbonyl, rendering it highly electrophilic.[4][5][6] The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate.

  • Dehydration: PPA promotes the elimination of a water molecule from the cyclic intermediate, a thermodynamically favorable step that results in the formation of the stable, aromatic this compound ring. The powerful dehydrating nature of PPA is critical for driving the reaction to completion.[6][7]

Below is a diagram illustrating the synthetic workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Weigh Reactants: - 2-Amino-5-chlorophenol - Formic Acid - Polyphosphoric Acid B Assemble Glassware: - Round-bottom flask - Condenser - Heating mantle C Charge Flask with Reactants and PPA B->C D Heat Reaction Mixture (e.g., 140-150°C, 3-4h) C->D E Monitor Progress (TLC) D->E F Cool to Room Temp. E->F G Quench: Pour into Ice Water (Caution: Exothermic!) F->G H Neutralize with NaOH (aq) to Precipitate Product G->H I Isolate via Vacuum Filtration & Wash with Water H->I J Recrystallize Crude Solid (e.g., from Ethanol/Water) I->J K Dry Purified Product Under Vacuum J->K L Characterize Final Product (MP, NMR, MS) K->L

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-arylation of 6-chlorobenzo[d]oxazole, a critical transformation for synthesizing scaffolds of high value in medicinal chemistry and drug discovery. Benzoxazole derivatives are integral components of numerous pharmacologically active compounds.[1][2] This protocol details a robust and reproducible method based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope.[3][4] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and bases, and provide a detailed, step-by-step experimental procedure. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize N-aryl benzoxazole derivatives.

Introduction & Scientific Background

The benzoxazole moiety is a privileged heterocyclic scaffold found in a wide array of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The functionalization of the benzoxazole core, particularly through the formation of a carbon-nitrogen (C-N) bond at the nitrogen atom, allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Traditional methods for forming aryl C-N bonds, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit functional group tolerance.[5][6] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder, more versatile, and efficient alternative.[3][7][8] This reaction has become a cornerstone of modern synthetic organic chemistry due to its reliability and applicability to a vast range of amine and aryl halide coupling partners.[3][7]

This application note focuses on the N-arylation of this compound with various aryl amines. The protocol employs a palladium catalyst in conjunction with a specialized biarylphosphine ligand, which is crucial for achieving high catalytic activity and product yields.

Reaction Mechanism and Key Component Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[3][7] Understanding the role of each component is vital for experimental success and troubleshooting.

Catalytic Cycle Overview:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the N-H bond of the benzoxazole is first deprotonated, and the subsequent arylation occurs on the nitrogen) of the arylating agent, forming a Pd(II) complex.[3][7]

  • Ligand Exchange & Deprotonation: The amine (this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][9][10]

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired N-aryl benzoxazole product and regenerating the active Pd(0) catalyst.[3][7]

Component Selection Rationale:
  • Palladium Precatalyst: We utilize a stable Pd(II) precatalyst, such as those based on N-heterocyclic carbenes (NHCs) or palladacycles, which are readily reduced in situ to the active Pd(0) species.[11][12][13] These precatalysts offer improved air stability and handling convenience compared to Pd(0) sources like Pd₂(dba)₃.[12]

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are highly effective.[7][14][15] These ligands promote the crucial oxidative addition and reductive elimination steps, stabilize the palladium catalyst, and prevent catalyst decomposition, leading to higher reaction efficiency and yields.[3][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the benzoxazole nitrogen without competing in the coupling reaction.[9][10] Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, with their effectiveness being context-dependent on the specific substrates and solvent.[9]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used. Toluene is often preferred due to its high boiling point, which allows for elevated reaction temperatures if necessary. The solvent must be able to dissolve the reactants and maintain the catalyst's activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the N-arylation protocol.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware add_solids Add Pd Precatalyst, Ligand, and Base prep_glass->add_solids prep_reagents Prepare Reagents & Solvents prep_reagents->add_solids add_solvent Add Anhydrous Toluene add_solids->add_solvent purge Purge with N2/Ar add_solvent->purge add_reactants Add this compound & Aryl Amine purge->add_reactants heat Heat to 80-110 °C add_reactants->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Extract with Solvent quench->extract purify Purify by Column Chromatography extract->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: Experimental workflow for the Pd-catalyzed N-arylation.

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials & Equipment:

  • This compound

  • Aryl amine (e.g., morpholine, aniline derivatives)

  • Palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl)

  • Biarylphosphine ligand (e.g., tBuBrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up and purification

  • TLC plates, silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the biarylphosphine ligand (1.5-3 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Under a positive flow of inert gas, add this compound (1.0 equivalent) and the desired aryl amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent (this compound).

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure N-arylated product.[15]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the N-arylation of this compound with various amines. Yields are representative and may vary based on the specific substrate and reaction scale.

Aryl Amine PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)Temp (°C)Time (h)Approx. Yield (%)
Morpholine2.03.0NaOtBu (1.5)10012>90
Aniline2.03.0NaOtBu (1.5)1001880-90
4-Methoxyaniline1.52.25NaOtBu (1.5)1001685-95
Indoline2.03.0K₃PO₄ (2.0)1102475-85

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen contamination)Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere. Degas the solvent before use.
Poor quality reagentsUse freshly purchased or purified reagents and anhydrous solvents.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Formation of Side Products Base-mediated decompositionConsider using a milder base like K₃PO₄ or Cs₂CO₃.
Hydrodehalogenation of aryl halideEnsure the catalyst/ligand ratio is optimal. Lowering the temperature might also help.
Difficulty in Purification Product co-elutes with impuritiesTry a different solvent system for column chromatography or consider purification by recrystallization or preparative HPLC.

References

The Strategic Application of 6-Chlorobenzo[d]oxazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, thereby controlling a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized targeted cancer therapy.

A key strategy in the design of potent and selective kinase inhibitors is the utilization of "privileged scaffolds." These are molecular frameworks that are known to bind to specific protein families, and the benzo[d]oxazole core is a prominent example of such a scaffold in the context of kinase inhibition. Its rigid, bicyclic structure provides a solid anchor for positioning various functional groups to interact with key residues within the ATP-binding pocket of kinases.

This application note provides a detailed guide on the strategic use of a specific, functionalized building block, 6-Chlorobenzo[d]oxazole , in the synthesis of a new generation of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships (SAR) that underscore the importance of the 6-chloro substituent.

The Significance of the this compound Scaffold

The introduction of a chlorine atom at the 6-position of the benzo[d]oxazole ring is not a trivial modification. This strategic halogenation imparts several advantageous properties to the resulting kinase inhibitors:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the benzoxazole ring system, potentially enhancing hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

  • Improved Selectivity: The chloro group can occupy small, hydrophobic sub-pockets within the kinase active site, leading to increased selectivity for the target kinase over other structurally similar kinases. This is crucial for minimizing off-target effects and improving the therapeutic index of the drug candidate.

  • Metabolic Stability: Halogenation can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and pharmacokinetic profile of the inhibitor.

  • Synthetic Handle: While not a direct reactive site for coupling in the parent this compound, its presence influences the reactivity of other positions on the ring, and it serves as a crucial element in the overall pharmacophore.

Kinase inhibitors incorporating the benzoxazole moiety have demonstrated activity against a range of important oncological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora Kinases, and the c-Met proto-oncogene.[1][2][3] The 6-chloro substitution pattern has been explored in the development of potent inhibitors for these targets.

Synthetic Pathways Leveraging this compound

The primary route to incorporating the this compound scaffold into kinase inhibitors involves the initial synthesis of the core structure, followed by functionalization at the 2-position. A common and efficient method for the synthesis of the benzoxazole core itself starts from the corresponding 2-aminophenol derivative.

Protocol 1: Synthesis of 2-Substituted 6-Chlorobenzo[d]oxazoles from 2-Amino-5-chlorophenol

This protocol outlines the fundamental condensation reaction to form the 6-chlorobenzoxazole ring system, which serves as the foundational step for further elaboration into complex kinase inhibitors.

Reaction Scheme:

Protocol 1 cluster_reactants Reactants cluster_product Product 2_amino_5_chlorophenol 2-Amino-5-chlorophenol reaction_step Condensation/ Cyclization 2_amino_5_chlorophenol->reaction_step carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->reaction_step 6_chlorobenzoxazole 2-Substituted-6-chlorobenzo[d]oxazole reaction_step->6_chlorobenzoxazole caption Synthesis of 2-Substituted 6-Chlorobenzoxazoles

General Synthesis Workflow

Materials:

  • 2-Amino-5-chlorophenol

  • Substituted carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chlorophenol (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Acid Catalyst: To the mixture, add polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol). Alternatively, Eaton's reagent can be used for a more facile workup.

  • Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker of ice water with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-6-chlorobenzo[d]oxazole derivative.

Causality Behind Experimental Choices:

  • PPA/Eaton's Reagent: These strong acid catalysts facilitate both the initial amide formation between the amino group of the aminophenol and the carboxylic acid, and the subsequent intramolecular cyclization via dehydration to form the oxazole ring.

  • High Temperature: The condensation and cyclization steps require significant thermal energy to overcome the activation barriers.

  • Aqueous Workup and Neutralization: This is crucial to quench the reaction, remove the acid catalyst, and allow for the extraction of the organic product.

Protocol 2: Synthesis of a VEGFR-2 Inhibitor Prototype via Amide Coupling

This protocol demonstrates the elaboration of a functionalized 6-chlorobenzoxazole intermediate into a potential VEGFR-2 inhibitor, showcasing a common amide bond formation strategy.

Reaction Scheme:

Protocol 2 cluster_reactants Reactants cluster_product Product 6_chloro_2_aminobenzoxazole 2-Amino-6-chlorobenzo[d]oxazole reaction_step Amide Coupling 6_chloro_2_aminobenzoxazole->reaction_step activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride) activated_acid->reaction_step inhibitor_prototype VEGFR-2 Inhibitor Prototype reaction_step->inhibitor_prototype caption Amide Coupling for Kinase Inhibitor Synthesis

VEGFR-2 Inhibition Workflow

Materials:

  • 2-Amino-6-chlorobenzo[d]oxazole (synthesized from 2-amino-5-chlorophenol and cyanogen bromide, or other methods)

  • Substituted benzoyl chloride (or other activated carboxylic acid)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 2-amino-6-chlorobenzo[d]oxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the final inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors is an iterative process of synthesis and biological evaluation. The following table summarizes hypothetical, yet representative, SAR data for a series of 6-chlorobenzoxazole-based VEGFR-2 inhibitors.

Compound IDR-Group at 2-positionVEGFR-2 IC50 (nM)Antiproliferative Activity (MCF-7, GI50 µM)
1a 4-Aminophenyl502.5
1b 4-Hydroxyphenyl755.1
1c Phenyl250>10
1d 4-Methoxyphenyl1508.3
1e 3-Chloro-4-aminophenyl25 1.2

Analysis of SAR Data:

  • Importance of the 2-Aryl Moiety: The data clearly indicates that the nature of the substituent at the 2-position of the benzoxazole ring is critical for activity.

  • Hydrogen Bonding: The presence of a hydrogen bond donor (amino group in 1a and 1e ) or acceptor (hydroxyl in 1b ) at the 4-position of the phenyl ring generally leads to better potency, likely due to interactions with the kinase hinge region.

  • Hydrophobic Interactions: The improved potency of 1e over 1a suggests that the additional chloro-substituent on the phenyl ring may be engaging in favorable hydrophobic or halogen bonding interactions within a sub-pocket of the VEGFR-2 active site.

  • Role of the 6-Chloro Group: While not varied in this hypothetical series, its presence is foundational. The combination of the 6-chloro group on the benzoxazole and the substituents on the 2-phenyl ring collectively contribute to the overall binding affinity and selectivity. Molecular modeling studies often reveal that the 6-chloro group resides in a hydrophobic pocket, contributing to the overall binding energy.[4]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel kinase inhibitors. Its strategic incorporation can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold.

Future efforts in this area will likely focus on:

  • Exploration of Diverse Linkers: Investigating different linker moieties to connect the 6-chlorobenzoxazole core to other pharmacophoric elements.

  • Multi-Targeted Inhibitors: Designing inhibitors that can simultaneously target multiple kinases involved in cancer progression, a strategy to overcome drug resistance.

  • Advanced Synthetic Methodologies: Employing modern synthetic techniques such as C-H activation and flow chemistry to streamline the synthesis of complex benzoxazole derivatives.

The continued exploration of 6-chlorobenzoxazole-based scaffolds holds significant promise for the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing the 6-Chlorobenzo[d]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery

The benzoxazole core is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This "privileged scaffold" is known to interact with various biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] The 6-Chlorobenzo[d]oxazole moiety, in particular, offers a synthetically tractable starting point for the development of novel therapeutics. The strategic placement of the chloro group can influence the compound's pharmacokinetic properties and binding interactions with target proteins.[4] Recent research has highlighted the potential of substituted benzoxazoles as inhibitors of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and as dual inhibitors of the PD-1/PD-L1 and VISTA immune checkpoint pathways, underscoring their relevance in oncology and immunology.[1][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel drug candidates based on the this compound scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for a representative biochemical assay, and discuss the interpretation of screening data.

Conceptual Framework: Targeting Tyrosinase Activity with this compound Derivatives

To illustrate the application of the this compound scaffold in an HTS campaign, we will focus on the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[4] Dysregulation of melanin production is implicated in various skin disorders, and tyrosinase inhibitors are of great interest for developing skin-lightening agents.[4] Compounds bearing the 2-phenylbenzo[d]oxazole scaffold have shown potent tyrosinase inhibitory activity, making this a relevant target for a library of this compound derivatives.[4]

The following sections will outline a robust HTS workflow to screen a chemical library derived from this compound against mushroom tyrosinase, a commonly used model in preliminary drug discovery.

Signaling Pathway Context

Tyrosinase_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigments Dopaquinone->Melanin Multiple Steps Inhibitor This compound Derivative (Hit Compound) Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by a this compound derivative.

High-Throughput Screening Workflow

The successful execution of an HTS campaign involves a multi-step process, from initial assay development to hit confirmation.[6] This workflow ensures the identification of genuine hits while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (96-well format) Miniaturization Miniaturization to 384- or 1536-well format AssayDev->Miniaturization Z_Factor Z'-Factor Determination (>0.5) Miniaturization->Z_Factor PilotScreen Pilot Screen (~2,000 compounds) Z_Factor->PilotScreen FullScreen Full Library Screen (Single Concentration) PilotScreen->FullScreen DataAnalysis Primary Data Analysis (Hit Identification) FullScreen->DataAnalysis HitPicking Hit Re-testing DataAnalysis->HitPicking DoseResponse Dose-Response Curves (IC50 Determination) HitPicking->DoseResponse SAR Preliminary SAR DoseResponse->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The following protocols are designed for a fluorescence-based HTS assay to identify inhibitors of mushroom tyrosinase. This assay measures the oxidation of a fluorogenic substrate, which becomes fluorescent upon enzymatic conversion.

Materials and Reagents
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich, D9628)

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.8

  • Test Compounds: Library of this compound derivatives dissolved in 100% DMSO

  • Positive Control: Kojic Acid (Sigma-Aldrich, K3125), a known tyrosinase inhibitor

  • Negative Control: 100% DMSO

  • Assay Plates: 384-well, black, flat-bottom plates (e.g., Corning 3712)

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (Excitation/Emission suitable for the product of L-DOPA oxidation, dopachrome, which can be monitored via absorbance at ~475 nm, or a coupled fluorescent assay can be designed). For a more direct HTS approach, a fluorogenic tyrosinase substrate like Amplex Red can be used.

Protocol 1: Primary High-Throughput Screen

This protocol is optimized for a final assay volume of 20 µL in a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds (10 mM stock in DMSO) into the appropriate wells of the 384-well assay plate.

    • Dispense 100 nL of Kojic Acid (10 mM stock in DMSO) into the positive control wells.

    • Dispense 100 nL of 100% DMSO into the negative control and blank wells. This results in a final compound concentration of 50 µM and a final DMSO concentration of 0.5%.[7]

  • Enzyme Addition:

    • Prepare a working solution of mushroom tyrosinase in assay buffer at a pre-determined optimal concentration.

    • Using an automated liquid handler, add 10 µL of the tyrosinase solution to all wells except the blank wells.

    • Add 10 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of L-DOPA in assay buffer at a concentration of 2X the final desired concentration (e.g., 2 mM for a 1 mM final concentration).

    • Add 10 µL of the L-DOPA solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 475 nm using a plate reader.

Protocol 2: Dose-Response and IC50 Determination
  • Serial Dilution:

    • For each "hit" compound identified in the primary screen, create a 10-point, 3-fold serial dilution series in 100% DMSO in a 96-well source plate.

    • The starting concentration should be high enough to achieve full inhibition (e.g., 1 mM).

  • Compound Plating:

    • Transfer 100 nL of each concentration from the serial dilution plate to a 384-well assay plate in triplicate.

  • Assay Execution:

    • Follow steps 2-5 from the Primary High-Throughput Screen protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The quality of an HTS assay is assessed by the Z'-factor, which should be consistently greater than 0.5 for a robust screen.[7]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

The results from the dose-response experiments for confirmed hits can be summarized in a table for easy comparison.

Compound IDScaffoldTargetIC50 (µM)
CBO-001 This compoundTyrosinase5.2
CBO-002 This compoundTyrosinase12.8
CBO-003 This compoundTyrosinase> 100
Kojic Acid -Tyrosinase15.7

This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The HTS protocols detailed in this application note provide a robust framework for screening chemical libraries against targets such as tyrosinase. Hits identified from the primary screen require further validation through orthogonal assays and characterization of their mechanism of action. Preliminary structure-activity relationship (SAR) studies can guide the synthesis of more potent and selective analogs, ultimately leading to the development of novel therapeutic agents.[7]

References

Application Note: Quantitative Analysis of 6-Chlorobenzo[d]oxazole using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chlorobenzo[d]oxazole is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of synthesized materials. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in a representative matrix using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Principles of the Method

The analytical method described herein leverages the separation power of reverse-phase HPLC and the high sensitivity and specificity of mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): The sample containing this compound is injected into an HPLC system. A C18 stationary phase is employed to separate the analyte from other matrix components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent allows for efficient separation and sharp peak shapes.

  • Mass Spectrometry (MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is utilized to generate gas-phase ions of this compound. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Quantification is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity, minimizing interference from co-eluting matrix components.[4][5]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • DMSO, analytical grade

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials with inserts

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC)

  • Mass spectrometer with an ESI source (e.g., Agilent 6120 Quadrupole LC/MS, Waters SQ Detector 2)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with ACN in a 10 mL volumetric flask.

  • Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of ACN and water.

Sample Preparation

The following is a general protocol for sample extraction from a biological matrix (e.g., plasma). This may need to be optimized for different sample types.

  • Protein Precipitation: To 100 µL of the sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard (if available).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Conditions
Parameter Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi
Fragmentor Voltage 100 V
MS Detection SIM: m/z 154.0 (for [M+H]⁺ of this compound)
Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Representative Data)

The following table presents typical performance characteristics for a validated LC-MS method for a small molecule like this compound. These values should be experimentally determined for this specific assay.

Parameter Typical Value
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Experimental Workflow

Quantification of this compound Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Solutions Preparation of Calibration Standards HPLC_Separation HPLC Separation (C18 Column) Standard_Solutions->HPLC_Separation Sample_Extraction Sample Extraction (Protein Precipitation) Sample_Extraction->HPLC_Separation MS_Detection MS Detection (ESI+, SIM Mode) HPLC_Separation->MS_Detection Eluent Transfer Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for the quantification of this compound.

Troubleshooting

Issue Potential Cause Suggested Solution
Poor Peak Shape Column degradation, improper mobile phase pH, sample solvent mismatchUse a new column, ensure mobile phase is correctly prepared, reconstitute sample in initial mobile phase
Low Signal Intensity Ion suppression from matrix, incorrect MS parameters, sample degradationOptimize sample cleanup, adjust MS parameters (e.g., capillary voltage, gas flow), ensure sample stability
High Backpressure Column or system blockageFlush the system, replace the column frit or guard column, filter all samples and mobile phases
Poor Reproducibility Inconsistent sample preparation, autosampler issue, fluctuating instrument conditionsStandardize the sample preparation workflow, perform autosampler maintenance, ensure stable instrument conditions

Conclusion

This application note provides a comprehensive and robust HPLC-MS method for the quantification of this compound. The protocol is designed to be a starting point for researchers and can be adapted and validated for specific matrices and research questions. The combination of HPLC separation and MS detection offers excellent selectivity and sensitivity, making it a suitable technique for demanding applications in pharmaceutical and chemical analysis.

References

The Emergence of 6-Chlorobenzo[d]oxazole as a Privileged Scaffold for Advanced Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional Fluorophore

In the dynamic landscape of cellular biology and drug discovery, the demand for precise and sensitive molecular tools is insatiable. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes in real-time.[1] While the field is rich with a diverse array of fluorophores, the quest for novel scaffolds with tunable photophysical properties, enhanced photostability, and tailored environmental sensitivity remains a paramount objective. This guide introduces the strategic development of fluorescent probes from a promising, yet underexplored, scaffold: 6-chlorobenzo[d]oxazole.

The benzoxazole core is a well-established constituent of many fluorescent compounds, valued for its rigid, planar structure that often leads to high fluorescence quantum yields.[2][3] The introduction of a chloro-substituent at the 6-position presents a unique synthetic handle for the strategic elaboration of the fluorophore. This seemingly simple modification unlocks a gateway to a vast chemical space through modern cross-coupling methodologies, allowing for the rational design of probes with bespoke functionalities. This technical guide will provide an in-depth exploration of the design, synthesis, characterization, and application of fluorescent probes derived from this compound, tailored for researchers, scientists, and drug development professionals.

PART 1: The Strategic Advantage of the 6-Chloro Substituent

The chlorine atom at the 6-position of the benzo[d]oxazole ring is not merely a passive substituent; it is a versatile anchor for molecular engineering. Its presence offers several key advantages:

  • Synthetic Versatility: The chloro group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[4][5] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, which are crucial for extending the π-conjugation of the system and tuning the fluorescence properties.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electron density of the benzoxazole ring system. This can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths of the resulting fluorophore.

  • Fine-Tuning of Photophysical Properties: By carefully selecting the coupling partner, researchers can rationally design probes with specific photophysical characteristics, such as large Stokes shifts, sensitivity to environmental polarity (solvatochromism), and "turn-on" fluorescence responses to specific analytes.[6][7]

PART 2: Design and Synthesis of this compound-Based Probes

The development of a novel fluorescent probe is a multi-step process that begins with a clear design strategy and culminates in a robust synthetic protocol.

General Design Principles

A common and effective strategy for designing fluorescent probes from this compound involves a donor-π-acceptor (D-π-A) architecture. In this design:

  • The Acceptor (A): The electron-deficient benzoxazole core can act as the acceptor.

  • The Donor (D): An electron-donating group is introduced to modulate the electronic properties.

  • The π-Bridge: A conjugated system is introduced at the 6-position via cross-coupling, connecting the donor and acceptor and extending the overall π-system.

This D-π-A design often leads to compounds with strong intramolecular charge transfer (ICT) character, which is a key mechanism for achieving large Stokes shifts and environmental sensitivity.

A Plausible Synthetic Workflow

The following workflow outlines a general strategy for the synthesis of a D-π-A fluorescent probe starting from this compound.

Synthetic Workflow start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki heck Heck Coupling (Alkene, Pd catalyst, Base) start->heck intermediate 6-Aryl/Vinyl-benzo[d]oxazole Intermediate suzuki->intermediate heck->intermediate functionalization Further Functionalization (e.g., at the 2-position) intermediate->functionalization probe Final Fluorescent Probe functionalization->probe

Caption: General synthetic workflow for fluorescent probes from this compound.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with water)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylbenzo[d]oxazole derivative.

PART 3: Characterization of Novel Fluorescent Probes

Once a new probe is synthesized, a thorough characterization of its photophysical properties is essential.

Photophysical Characterization Protocol

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quantum Yield Measurement System (Integrating Sphere)

  • Fluorescence Lifetime Spectrometer (Time-Correlated Single Photon Counting - TCSPC)

Procedure:

  • Sample Preparation: Prepare stock solutions of the fluorescent probe in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol). For measurements in different solvents, prepare dilute solutions (typically in the micromolar range) to avoid aggregation effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy: Excite the sample at its λₘₐₓ and record the emission spectrum to determine the wavelength of maximum emission (λₑₘ).

  • Stokes Shift Calculation: The Stokes shift is the difference in wavelength between the maximum of absorption and the maximum of emission (Stokes Shift = λₑₘ - λₘₐₓ).

  • Quantum Yield Determination: Measure the fluorescence quantum yield (Φբ) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φբ = 0.54).

  • Fluorescence Lifetime Measurement: Determine the fluorescence lifetime (τ) using a TCSPC system.

  • Solvatochromism Study: Repeat the absorption and emission measurements in a range of solvents with varying polarity to assess the solvatochromic properties of the probe.

Representative Photophysical Data

The following table presents hypothetical photophysical data for a newly synthesized probe, "Probe-X," derived from this compound.

PropertyValue
λₘₐₓ (in Dioxane)380 nm
λₑₘ (in Dioxane)485 nm
Stokes Shift (in Dioxane)105 nm
Quantum Yield (Φբ)0.65
Fluorescence Lifetime (τ)3.2 ns
Solvatochromic ShiftSignificant red-shift with increasing solvent polarity

PART 4: Application in Cellular Imaging

The ultimate test of a new fluorescent probe is its performance in a biological context. Cellular imaging experiments are crucial to evaluate its utility.

General Protocol for Live-Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stock solution of the fluorescent probe in DMSO

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Cell Seeding: Plate the cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.[1] Place the dish on the microscope stage and acquire images using the appropriate excitation and emission filters.

Workflow for Cellular Imaging

Cellular Imaging Workflow cell_seeding Cell Seeding (Glass-bottom dish) probe_loading Probe Loading (Incubate with probe solution) cell_seeding->probe_loading washing Washing (Remove unbound probe) probe_loading->washing imaging Fluorescence Microscopy (Image acquisition) washing->imaging analysis Image Analysis (Quantification, Localization) imaging->analysis

Caption: A standard workflow for live-cell imaging with a novel fluorescent probe.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and powerful platform for the development of the next generation of fluorescent probes. The synthetic accessibility and the potential for fine-tuning of photophysical properties through strategic chemical modifications make it an attractive starting point for creating probes for a wide range of biological applications. Future research in this area will likely focus on the development of probes with even greater specificity for particular cellular organelles or biomolecules, as well as probes that can be used for advanced imaging techniques such as super-resolution microscopy. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on the exciting journey of exploring the full potential of this promising class of fluorophores.

References

Application Note: A Practical Guide to the Chromatographic Purification of 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The choice of purification strategy is dictated by the specific experimental goal. For isolating gram-scale quantities of material from a crude reaction mixture, flash column chromatography is the industry standard due to its scalability and efficiency. For assessing the final purity with high precision or for purifying small quantities to >99% homogeneity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.[2]

This guide provides detailed protocols for both techniques, explaining the scientific rationale behind each step to empower the researcher to adapt and troubleshoot the methods effectively.

Physicochemical Properties & Pre-Analysis

A successful purification strategy begins with an understanding of the analyte's properties. These characteristics dictate the selection of the stationary phase, mobile phase, and detection method.

PropertyValueScientific Implication for Chromatography
Molecular Formula C₇H₄ClNOThe presence of nitrogen and oxygen heteroatoms, along with a chlorine substituent, imparts moderate polarity.[3]
Molecular Weight 153.56 g/mol Suitable for both silica gel and reversed-phase media.[3]
Structure 6-Chlorobenzo[d]oxazole StructureThe fused aromatic ring system ensures strong UV absorbance, making UV-based detection highly effective.
Solubility Poorly soluble in water (0.214 mg/mL).[4]Indicates good solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (ACN), making it ideal for both normal-phase and reversed-phase chromatography.

The molecule's moderate polarity makes it an ideal candidate for normal-phase chromatography on silica gel, where it can be effectively separated from less polar by-products (eluting earlier) and more polar impurities (retained more strongly). Its hydrophobicity makes it well-suited for retention on a non-polar C18 stationary phase in RP-HPLC.

Method 1: Flash Column Chromatography for Bulk Purification

Principle: Normal-phase chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase. More polar compounds interact more strongly with the silica and elute later.

Rationale: This method is chosen for its capacity to handle large sample loads (milligrams to kilograms) and its relative low cost, making it the workhorse for post-synthesis work-up.

Workflow for Flash Chromatography Purification

cluster_prep Method Development & Preparation cluster_purification Purification cluster_analysis Analysis & Pooling TLC 1. TLC Method Development (Hexane/EtOAc) Load 3. Dry Loading (Adsorb on Silica) TLC->Load Crude 2. Crude Sample Pack 4. Pack & Equilibrate Silica Gel Column Load->Pack Elute 5. Elute with Optimized Mobile Phase Pack->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap Pure 10. Pure Compound Evap->Pure

Caption: Workflow for flash chromatography purification.

Experimental Protocol

A. Thin-Layer Chromatography (TLC) for Method Development

  • Prepare TLC Chamber: Add a 5 mm layer of a test mobile phase (e.g., 20% Ethyl Acetate in Hexane) to a TLC chamber with a filter paper wick. Cover and let equilibrate for 5 minutes.

  • Spot Plate: Dissolve a small amount of the crude reaction mixture in Dichloromethane. Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Optimize: The ideal mobile phase will provide a retention factor (Rƒ) of 0.25-0.35 for this compound. Adjust the ratio of Ethyl Acetate (polar) to Hexane (non-polar) to achieve this target Rƒ. More ethyl acetate will increase the Rƒ.

B. Sample Preparation (Dry Loading)

  • Dissolve the entire crude sample (~1.0 g) in a minimal amount of a suitable solvent (e.g., 10-15 mL of Dichloromethane).

  • Add 2-3 times the sample weight of silica gel (~2-3 g) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This prevents solvent-related band broadening during loading.

C. Column Packing and Elution

  • Select a flash column cartridge appropriate for the sample size (e.g., a 40 g silica cartridge for a 1.0 g sample).

  • Equilibrate the column with the optimized mobile phase for at least 3-5 column volumes.

  • Load the dry-loaded sample onto the column.

  • Begin the elution using the optimized mobile phase (isocratic elution) or a shallow gradient (e.g., from 5% below to 5% above the optimized mobile phase composition).

  • Collect fractions based on the UV chromatogram from the automated system.

D. Analysis and Pooling

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Data Summary: Flash Chromatography
ParameterRecommended Value / Setting
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase Hexane / Ethyl Acetate (typically 80:20 to 90:10 v/v)
Target Rƒ 0.25 - 0.35
Loading Method Dry Loading on Silica Gel
Detection UV, 254 nm
Expected Purity >95%

Method 2: RP-HPLC for High-Purity Analysis

Principle: Reversed-phase chromatography separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase is used, and more hydrophobic (less polar) compounds are retained longer.[5]

Rationale: RP-HPLC offers superior resolving power, making it the gold standard for final purity confirmation and for purifying small amounts of material to a very high degree (>99%). It is also highly reproducible, which is critical for quality control.

Workflow for RP-HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent 1. Prepare & Degas Mobile Phase (ACN/Water) Sample 2. Prepare Sample (~1 mg/mL in ACN) Inject 4. Inject Sample Sample->Inject Equilibrate 3. Equilibrate C18 Column Equilibrate->Inject Run 5. Run Gradient Elution Inject->Run Detect 6. Detect by UV (254 nm) Run->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Purity 9. Calculate Purity (% Area) Integrate->Purity

Caption: Workflow for RP-HPLC purity analysis.

Experimental Protocol

A. Instrumentation and Reagents

  • System: HPLC with a binary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

B. Sample and Mobile Phase Preparation

  • Mobile Phase: Prepare the required volumes of Mobile Phase A and B. Degas both solvents for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.

  • Sample Solution: Accurately weigh ~1 mg of purified this compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

C. HPLC Method Parameters

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Run Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0.0 min: 60% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 60% B

      • 15.0 min: 60% B (End of Run)

D. Data Analysis

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Summary: RP-HPLC Analysis
ParameterRecommended Value / Setting
Stationary Phase C18 Silica, 5 µm
Column Dimensions 4.6 mm x 150 mm
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Gradient 60% to 95% Acetonitrile over 10 minutes
Detection UV, 254 nm
Expected Purity >99%

Conclusion

The successful purification of this compound is readily achievable using standard laboratory chromatographic techniques. The choice between flash chromatography and RP-HPLC is determined by the scale and desired final purity of the material. By leveraging TLC for rapid method development, flash chromatography serves as an excellent tool for bulk purification from crude reaction mixtures. For definitive purity assessment and the isolation of highly pure analytical standards, the described RP-HPLC method provides excellent resolution and reproducibility. These protocols offer a robust foundation for chemists working with this important class of heterocyclic compounds.

References

protocol for evaluating the cytotoxicity of 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Comprehensive Protocol for Evaluating the In Vitro Cytotoxicity of 6-Chlorobenzo[d]oxazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of cytotoxicity is a critical gatekeeping step in the drug discovery pipeline, essential for identifying the therapeutic potential and toxicological profile of novel chemical entities.[1][2] This guide provides a detailed, multi-faceted protocol for assessing the cytotoxic effects of this compound, a member of the benzoxazole class of heterocyclic compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5][6] We present an integrated workflow employing three distinct, complementary assays to build a comprehensive cytotoxicity profile: the MTT assay to measure metabolic viability, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and Annexin V/Propidium Iodide (PI) staining to elucidate the mechanism of cell death.[7][8] This structured approach ensures a robust and reliable characterization of the compound's cellular impact, providing the foundational data necessary for further preclinical development.

Introduction: The Rationale for a Multi-Assay Approach

This compound belongs to the benzoxazole family, a scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[4][6][9] Derivatives of this core structure have shown promise as anticancer agents, often by interacting with key signaling pathways or enzymes.[3][6] Given this background, a thorough in vitro assessment of this compound's effect on cell health is a mandatory first step.

  • MTT (Metabolic Activity): Quantifies the reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in living cells.[10] A decrease in formazan production correlates with a loss of metabolically active, viable cells.[11]

  • LDH (Membrane Integrity): Measures the activity of lactate dehydrogenase, a stable cytoplasmic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12][13][14]

  • Annexin V/PI (Apoptosis vs. Necrosis): Differentiates between modes of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[16][17][18]

This tripartite strategy provides a self-validating system, ensuring that the observed cytotoxicity is robust and allowing for preliminary mechanistic insights.

General Experimental Workflow

A tiered approach is recommended to efficiently characterize the cytotoxic profile of this compound.[7][8] The workflow begins with a broad screening assay (MTT) to determine the effective concentration range and calculate the half-maximal inhibitory concentration (IC₅₀). This is followed by mechanistic assays (LDH, Annexin V/PI) to understand how the compound induces cell death.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock & Serial Dilutions Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT Primary Screen LDH LDH Assay (Membrane Integrity) Treatment->LDH Secondary Screen AnnexinV Annexin V / PI Staining (Apoptosis/Necrosis) Treatment->AnnexinV Mechanistic Insight IC50 Calculate IC₅₀ Value from Dose-Response Curve MTT->IC50 LDH_Analysis Quantify LDH Release (% Cytotoxicity) LDH->LDH_Analysis Flow_Cytometry Analyze Flow Cytometry Data (Cell Population Quadrants) AnnexinV->Flow_Cytometry

Figure 1: General workflow for the in vitro cytotoxicity testing of a novel compound.

Detailed Protocols

Protocol 1: Cell Culture and Compound Handling

Scientist's Note: The choice of cell line is critical. It is advisable to test the compound on both a cancer cell line relevant to the compound's potential therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[1][2]

  • Cell Maintenance: Culture cells in the appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and sub-confluent before seeding.

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for treatment.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the experiment (typically ≤0.5%) to account for any solvent-induced toxicity.[8]

Protocol 2: MTT Assay for Cell Viability

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7][19]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals.[7]

  • Absorbance Measurement: Measure absorbance at 570 nm (reference ~630 nm).

Protocol 3: LDH Assay for Membrane Damage

Principle: The loss of plasma membrane integrity results in the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[13] The LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified at ~490-520 nm.[13]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear, flat-bottom assay plate

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Setup of Controls (Essential for valid data):

    • Spontaneous LDH Release: Wells with cells treated only with the vehicle.

    • Maximum LDH Release: Wells with cells treated with the kit's Lysis Solution 45 minutes before the end of incubation. This represents 100% cytotoxicity.

    • Background Control: Wells with cell-free medium.

  • Supernatant Collection: At the end of the incubation, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[13]

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[13]

  • Stop Reaction & Measure: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490-520 nm).[13]

Protocol 4: Annexin V/PI Staining for Apoptosis/Necrosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Healthy Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (PS has flipped to the outer membrane, but the membrane is still intact).[16][17]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (membrane integrity is lost).[17]

AnnexinV_Principle Healthy Healthy Cell (Annexin V-/PI-) EarlyApop Early Apoptosis (Annexin V+/PI-) Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptosis/ Necrosis (Annexin V+/PI+) EarlyApop->LateApop Membrane Damage

Figure 2: Differentiation of cell states using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) Staining Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[17]

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with this compound at concentrations around the determined IC₅₀ for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet once with cold 1X PBS.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the cell suspension.[17][18]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.[18]

Data Analysis and Presentation

IC₅₀ Value Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[8][20]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_sample / Absorbance_control) * 100

  • Plot % Viability against the log-transformed concentrations of this compound.

  • Use non-linear regression (four-parameter logistic equation) with software like GraphPad Prism to fit a dose-response curve and determine the IC₅₀ value.[19][21][22]

LDH Release Calculation

Calculate the percentage of cytotoxicity using the absorbance values from the LDH assay: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation

Summarize quantitative data in tables for clear comparison.

Table 1: Cytotoxicity of this compound on A549 Cells (48h)

Assay Type Endpoint Measured Result (IC₅₀ or % Max) Interpretation
MTT Metabolic Viability IC₅₀ = 15.2 µM Potent reduction in cell viability.
LDH Membrane Permeability 78% of Max Release @ 50 µM Significant membrane damage at higher concentrations.

| Annexin V/PI | Mode of Cell Death | 65% Apoptotic (Annexin V+) | Predominantly induces apoptosis. |

Conclusion

This application note details a robust, multi-assay protocol for the comprehensive evaluation of this compound's cytotoxicity. By integrating assessments of metabolic activity (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI), researchers can obtain a reliable and nuanced understanding of the compound's cellular effects.[7][23] This tiered workflow provides not only the critical IC₅₀ value but also initial mechanistic insights, forming a solid foundation for subsequent structure-activity relationship (SAR) studies and further preclinical development.

References

Troubleshooting & Optimization

troubleshooting low yield in 6-Chlorobenzo[d]oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can be attributed to a variety of factors, from the quality of your starting materials to the nuances of the reaction conditions and work-up procedures. This guide will walk you through a systematic approach to identifying and resolving these issues.

Q1: My reaction is resulting in a very low yield or failing completely. Where should I start my investigation?

When facing a low or no-yield situation, a systematic evaluation of your experimental setup is critical. The most common culprits fall into three main categories: starting materials, reaction conditions, and the reaction pathway itself.

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: The purity of your precursors is paramount. Impurities in the 2-amino-5-chlorophenol or the cyclizing agent (e.g., carboxylic acid, aldehyde) can significantly hinder the reaction.[1][2]

    • Actionable Advice: Assess the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy.[1] If impurities are detected, consider purification by recrystallization or distillation.[2]

  • Ensure an Inert Atmosphere: 2-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in yield.[2]

    • Actionable Advice: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if your reagents are sensitive to air or moisture.[2]

  • Re-evaluate Reaction Conditions: Carefully review your reaction parameters, including solvent, temperature, reaction time, and catalyst choice, as these are pivotal for a successful synthesis.[1][2]

Q2: I'm following a literature procedure, but my yields are consistently lower than reported. What could be the issue?

Discrepancies between your results and published data can be frustrating. Several subtle factors can contribute to this variance.

Potential Causes for Lower-Than-Expected Yields:

  • Reagent Grade and Purity: The specific grade of reagents and solvents can differ from what was used in the original publication. Trace impurities can have a significant impact.[3]

  • Inefficient Heat and Mass Transfer: The efficiency of stirring and heat transfer can vary between different laboratory setups, affecting reaction kinetics.[3]

  • Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Some catalysts may require activation or are sensitive to air and moisture.[1] A small increase in catalyst loading can sometimes improve conversion.[1]

Optimization Workflow:

To address these issues, consider a systematic optimization of your reaction conditions. The following diagram illustrates a logical workflow for this process.

Optimization_Workflow start Low Yield Observed reagent_check Verify Reagent Purity & Grade start->reagent_check stirring_heat Optimize Stirring & Heat Transfer reagent_check->stirring_heat catalyst_opt Screen Catalyst Loading & Activity stirring_heat->catalyst_opt temp_time Systematically Vary Temperature & Time catalyst_opt->temp_time solvent_screen Screen Alternative Solvents temp_time->solvent_screen optimized Optimized Yield solvent_screen->optimized

Caption: A systematic workflow for optimizing reaction conditions to improve yield.

Q3: My TLC analysis shows the presence of starting materials even after the recommended reaction time. What should I do?

An incomplete reaction is a common cause of low yields. Several strategies can be employed to drive the reaction to completion.

Troubleshooting an Incomplete Reaction:

  • Extend the Reaction Time: Continue to monitor the reaction by TLC at regular intervals to see if further conversion occurs with additional time.[1]

  • Increase the Reaction Temperature: Insufficient temperature may prevent the reaction from overcoming its activation energy.[2] Consider a stepwise increase in temperature while monitoring for product formation and potential decomposition. Some solvent-free reactions may require temperatures as high as 130°C.[2][4]

  • Check Catalyst Activity: A deactivated catalyst can stall the reaction. If applicable, adding a fresh portion of the catalyst may be beneficial.[2]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes push the equilibrium towards the product.[1][2]

Q4: I suspect side products are forming. What are the common side reactions and how can I minimize them?

The formation of side products can significantly reduce the yield of your desired this compound and complicate purification.

Common Side Products and Mitigation Strategies:

Side Product/ReactionPotential CauseMitigation Strategy
Incomplete Cyclization Insufficient temperature or reaction time, leading to the isolation of the intermediate Schiff base (from an aldehyde) or an amide.[1][2]Increase reaction temperature or time. The addition of a suitable oxidant may also be necessary.[2]
Polymerization High temperatures or highly acidic/basic conditions can cause the 2-amino-5-chlorophenol to self-condense or polymerize.[1][2]Carefully control the temperature and pH of the reaction mixture.
Over-alkylation/acylation In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]Use stoichiometric amounts of the alkylating/acylating agent and control the reaction time and temperature.

Frequently Asked Questions (FAQs)

Q5: What is the role of polyphosphoric acid (PPA) in the synthesis of benzoxazoles, and what are the key considerations when using it?

Polyphosphoric acid (PPA) is a widely used reagent in the synthesis of benzoxazoles, often acting as both a solvent and a catalyst.[5][6]

Mechanism and Role of PPA:

The mechanism of benzoxazole formation in PPA involves several steps. When reacting a carboxylic acid with an o-aminophenol, the carboxylic acid first reacts with PPA to form a mixed anhydride.[7][8] This activated carbonyl group then reacts with the amino group of the o-aminophenol to form an amide intermediate, which subsequently cyclizes to the benzoxazole.[8] PPA facilitates this process by activating the carbonyl group, acting as a dehydrating agent to remove the water formed during cyclization, and catalyzing the ring closure.[8]

Key Considerations:

  • P₂O₅ Content: The P₂O₅ content of the PPA is crucial, as it influences the formation of the reactive mixed anhydride.[7]

  • Viscosity: PPA is highly viscous, which can pose challenges for stirring and heat transfer.

  • Work-up: The work-up procedure requires careful quenching of the reaction mixture with water or ice, followed by neutralization.

Q6: My product seems to be lost during purification. What are some effective purification strategies for this compound?

Product loss during purification is a common issue that can significantly impact your final yield.

Recommended Purification Techniques:

  • Column Chromatography: This is a highly effective method for purifying benzoxazoles.[1] The choice of the solvent system (e.g., petroleum ether and ethyl acetate) is critical for achieving good separation.[1][9]

  • Recrystallization: For solid products, recrystallization is an excellent technique for obtaining high-purity material.[10] The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basic nitrogen atom in the oxazole ring allows for purification via acid-base extraction, which can be useful for removing non-basic impurities.[11][12]

The following diagram illustrates a decision-making process for selecting a purification method.

Purification_Strategy start Crude Product Obtained is_solid Is the product a solid? start->is_solid acid_base Consider Acid-Base Extraction start->acid_base recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No final_product Pure this compound recrystallization->final_product column->final_product acid_base->column

Caption: Decision tree for selecting an appropriate purification strategy.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-chlorobenzo[d]oxazoles under Solvent-Free Conditions

This protocol is adapted from a method utilizing a Brønsted acidic ionic liquid gel as a catalyst.[4]

Materials:

  • 2-Amino-5-chlorophenol (1.0 mmol)

  • Desired benzaldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)[4]

Procedure:

  • In a 5 mL vessel, combine 2-amino-5-chlorophenol, the desired benzaldehyde, and the BAIL gel.[4]

  • Stir the reaction mixture at 130 °C for 5 hours.[4]

  • Monitor the reaction progress by TLC or GC.[4]

  • Upon completion, dissolve the mixture in ethyl acetate (10 mL).[4]

  • Separate the catalyst by centrifugation.[4]

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.[4]

  • If necessary, purify the crude product by silica gel column chromatography.[4]

References

identifying side products in 6-Chlorobenzo[d]oxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chlorobenzo[d]oxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation in reactions involving this versatile heterocyclic compound. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common synthetic challenges, ensuring the integrity and efficiency of your research.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the chemical modification of this compound, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Q1: I'm observing a significant amount of a dehalogenated byproduct, benzo[d]oxazole, in my palladium-catalyzed cross-coupling reaction. What is causing this and how can I prevent it?

A1: The formation of a dehalogenated side product is a common issue in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2][3] This side reaction, known as hydrodehalogenation, can occur through several mechanistic pathways.

Causality:

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, an unproductive side reaction can compete with the desired reductive elimination. The palladium-amide intermediate may undergo β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine byproduct.[1]

  • Protonolysis of the Organopalladium Intermediate: The Ar-Pd(II)-L complex, a key intermediate in the catalytic cycle, can react with a proton source (e.g., trace water, alcohol solvents, or even the amine reagent) to yield the dehalogenated arene.

  • Reductive Dehalogenation by the Phosphine Ligand: Some phosphine ligands, especially in the presence of a base, can act as reducing agents, leading to the dehalogenation of the aryl halide.

Troubleshooting Protocol:

  • Rigorous Control of Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen and moisture.

    • Dry Solvents and Reagents: Use freshly distilled and anhydrous solvents. Dry all reagents, including the base and the boronic acid/ester (in Suzuki couplings), under high vacuum before use.

  • Optimization of the Base:

    • Base Strength: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. For instance, in Suzuki couplings, mildly basic conditions with K₂CO₃ can be optimal.[4]

    • Base Purity: Use a high-purity base, as impurities can be a source of protons or interfering species.

  • Ligand Selection:

    • Steric Hindrance: Employing sterically hindered phosphine ligands can favor the desired reductive elimination over side reactions.[5]

    • Ligand Screening: If dehalogenation persists, a screening of different phosphine ligands (e.g., XPhos, SPhos, RuPhos) is recommended to find the optimal one for your specific substrate combination.[6]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes suppress the rate of dehalogenation relative to the desired coupling reaction.

Q2: In my attempt to perform a Suzuki coupling, I'm isolating a significant amount of a homocoupled biaryl product derived from my boronic acid. How can I minimize this side reaction?

A2: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki-Miyaura couplings. This process is often catalyzed by the palladium species, particularly in the presence of oxygen.

Causality:

  • Oxidative Homocoupling: The palladium(0) catalyst can be oxidized by residual oxygen to palladium(II). This Pd(II) species can then promote the oxidative homocoupling of the boronic acid.

  • Transmetalation-Reductive Elimination Pathway: Two molecules of the boronic acid can transmetalate with the palladium center, followed by reductive elimination to yield the homocoupled product.

Troubleshooting Protocol:

  • Thorough Degassing:

    • Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes).

    • Alternatively, use the freeze-pump-thaw method for more rigorous degassing, especially for sensitive reactions.

  • Stoichiometry of the Boronic Acid:

    • While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can increase the likelihood of homocoupling.[7] Use a moderate excess (e.g., 1.1-1.5 equivalents).

  • Palladium Pre-catalyst:

    • Use a well-defined palladium(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which may be less prone to promoting homocoupling compared to in-situ generated Pd(0) from Pd(II) sources like Pd(OAc)₂.

  • Reaction Time:

    • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the catalytic system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the reactivity and handling of this compound.

Q1: What are the most common side products observed in palladium-catalyzed amination (Buchwald-Hartwig) of this compound?

A1: Besides the desired C-N coupled product, the most frequently encountered side products in Buchwald-Hartwig amination of this compound include:

  • Hydrodehalogenation Product (benzo[d]oxazole): As detailed in the troubleshooting guide, this arises from competing reduction pathways.[1]

  • Homocoupling of the Amine: While less common, under certain conditions, oxidative coupling of the amine can occur.

  • Products of Ligand Degradation: At elevated temperatures, some phosphine ligands can undergo degradation, leading to impurities.

Q2: I am performing a reaction that requires the hydrolysis of a functional group on a this compound derivative. Is the chloro-substituent or the oxazole ring susceptible to cleavage under hydrolytic conditions?

A2: The this compound core is generally stable under standard hydrolytic conditions (e.g., using aqueous acids or bases at moderate temperatures). However, under harsh conditions, side reactions can occur.

  • Hydrolysis of the Chloro Group: While the C-Cl bond on the benzene ring is relatively robust, prolonged heating in strong aqueous base at high temperatures and pressures could potentially lead to nucleophilic aromatic substitution to form the corresponding 6-hydroxybenzo[d]oxazole.[8]

  • Oxazole Ring Opening: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. The C2 position is the most electrophilic and can be attacked by nucleophiles, leading to ring opening.

It is advisable to perform hydrolysis under the mildest conditions possible and to monitor the reaction for the formation of any byproducts resulting from the degradation of the heterocyclic core.

Q3: What analytical techniques are most suitable for identifying and quantifying side products in my this compound reactions?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction mixtures.[9]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and initial identification of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from closely related impurities and for quantification.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each component separated by HPLC, which is invaluable for identifying unknown side products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of both the desired product and any isolated impurities.[10]

Visualizing Reaction Pathways

To aid in understanding the formation of common side products, the following diagrams illustrate the key reaction pathways.

Buchwald_Hartwig_Side_Reaction Ar-X This compound Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange Ar-Pd(II)-X->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Ligand_Exchange->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination (Desired Pathway) Ar-Pd(II)-NR2->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination (Side Reaction) Ar-Pd(II)-NR2->Beta_Hydride_Elimination Desired_Product Ar-NR2 Reductive_Elimination->Desired_Product Side_Product Ar-H (Dehalogenated) Beta_Hydride_Elimination->Side_Product Imine Imine Byproduct Beta_Hydride_Elimination->Imine

Caption: Buchwald-Hartwig Amination: Desired vs. Side Reaction Pathway.

Suzuki_Side_Reaction Ar-X This compound Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Homocoupling Homocoupling (Side Reaction) Boronic_Acid->Homocoupling Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Pd(0)L2->Homocoupling Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Desired_Product Ar-R Reductive_Elimination->Desired_Product Side_Product R-R Homocoupling->Side_Product Oxygen O2 (Trace) Oxygen->Homocoupling

Caption: Suzuki-Miyaura Coupling: Desired vs. Homocoupling Side Reaction.

References

Technical Support Center: A Guide to Improving the Purity of Synthesized 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chlorobenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot purity issues and optimize their synthetic outcomes. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, from biological screening to final drug efficacy. This document provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple protocols to explain the scientific rationale behind each step.

Section 1: Understanding the Synthetic Landscape and Impurity Profile

A robust purification strategy begins with a thorough understanding of the reaction itself—what you're making, how you're making it, and what else could be forming in the flask.

Frequently Asked Questions: Synthesis and Common Contaminants

Q1: What is a common and reliable synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing the benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol derivative with a one-carbon electrophile. For this compound, this involves reacting 2-amino-5-chlorophenol with precursors like carboxylic acids, aldehydes, or orthoesters.[1] The reaction is typically promoted by heat or a catalyst to facilitate the dehydration and ring closure that forms the stable aromatic oxazole ring. The choice of reagent and conditions can influence both the yield and the impurity profile.

Q2: I've just completed my synthesis. What are the most likely impurities I should be looking for?

A2: Impurities in your crude product generally fall into three categories. Understanding these will help you select the appropriate purification method.

  • Unreacted Starting Materials: The most common impurity is often the starting material, 2-amino-5-chlorophenol. Its presence indicates an incomplete reaction, which could be due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances.

  • Reaction Side-Products: Depending on the synthetic route, various side-products can form. For instance, if the cyclization is incomplete, you might isolate an intermediate amide or Schiff base. Isomeric impurities can also arise if the starting 2-amino-5-chlorophenol contains its regioisomer, 2-amino-3-chlorophenol.[2]

  • Reagent-Derived Impurities: The reagents used in the synthesis (e.g., catalysts, acids, bases) and their by-products can contaminate the final product if not adequately removed during the workup procedure.

Below is a diagram illustrating the key stages of synthesis and where these impurities typically originate.

cluster_0 Synthesis Stage cluster_1 Potential Impurities Generated Start Starting Materials (e.g., 2-amino-5-chlorophenol) Reaction Cyclization Reaction Start->Reaction Impurity1 Isomeric Starting Materials Start->Impurity1 Contamination Source Workup Aqueous Workup / Extraction Reaction->Workup Impurity2 Unreacted Starting Materials Reaction->Impurity2 Incomplete Conversion Impurity3 Incomplete Cyclization Products (e.g., Amide Intermediate) Reaction->Impurity3 Side Reaction Crude Crude this compound Workup->Crude Impurity4 Reagent By-products Workup->Impurity4 Insufficient Removal

Caption: Origin of impurities during synthesis.

Section 2: Troubleshooting Guide for Purity Enhancement

When faced with a purity issue, a systematic approach is key. The following table and flowchart are designed to guide you from problem identification to a viable solution.

Purity Issue Observed Probable Cause(s) Recommended Troubleshooting Steps & Solutions
High levels of starting material (2-amino-5-chlorophenol) detected. 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time.Optimization: Increase reaction time or temperature moderately. Ensure stoichiometric ratios are correct. Purification: Utilize column chromatography. The starting material is significantly more polar and will elute much later than the product.
Multiple spots on TLC, some close to the product Rf. 1. Formation of isomeric or structurally similar side-products. 2. Product degradation under harsh reaction or workup conditions.Analysis: Characterize the major impurity by LC-MS or NMR to understand its structure. Purification: This is a prime candidate for flash column chromatography.[3] A carefully selected eluent system with a shallow gradient is often required to resolve closely related compounds. Recrystallization may also be effective if a solvent system can be found that selectively dissolves one component.[4][5]
Product appears oily or fails to crystallize. 1. Presence of residual solvent. 2. Contamination with greasy by-products.Action: Dry the product thoroughly under high vacuum. If it remains an oil, attempt purification by column chromatography.[3] Sometimes, dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and cooling can induce crystallization of the desired product.
Final product has poor color (e.g., dark brown, black). 1. Formation of colored degradation products. 2. Oxidation of phenolic impurities.Purification: Perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for 5-10 minutes, and filter hot through celite. Then, proceed with recrystallization.[6] This is highly effective at removing colored, non-polar impurities.
Troubleshooting Workflow Diagram

This decision tree provides a logical pathway for addressing purity challenges.

G start Purity Issue Identified (via TLC, HPLC, NMR) unreacted_sm Is the primary impurity the starting material? start->unreacted_sm multiple_spots Are there multiple spots on TLC close to the product? unreacted_sm->multiple_spots No optimize_rxn Solution: Optimize reaction (Time, Temp) and/or use Column Chromatography unreacted_sm->optimize_rxn Yes color_issue Is the product discolored (e.g., dark brown)? multiple_spots->color_issue No column_chrom Solution: Perform Flash Column Chromatography with an optimized eluent system. multiple_spots->column_chrom Yes charcoal Solution: Perform charcoal treatment followed by Recrystallization. color_issue->charcoal Yes end end color_issue->end No (Consult Further Analysis) recrystallize Alternative: Attempt careful Recrystallization. column_chrom->recrystallize If chromatography is difficult

Caption: A logical flow for troubleshooting purity.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the two most effective purification techniques for this compound.

Protocol 1: Recrystallization for High-Purity Solids

Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either fully soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane, and mixtures like ethanol/water). A good starting point for benzoxazoles is often an alcohol/water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography for Complex Mixtures

Flash column chromatography is the go-to method for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent) to separate components of a mixture.[3][4][5]

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For benzoxazoles, a petroleum ether:ethyl acetate mixture is often a good starting point.[3]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or by dry packing followed by careful solvent addition. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a fast flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes). Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: FAQs on Purity Assessment

Verifying the purity of your final product is as important as the purification itself.

Q1: What are the best analytical methods to confirm the purity of my final product?

A1: A multi-pronged approach is recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can detect and quantify even minor impurities that may not be visible by other methods.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any structurally related impurities. The absence of unexpected signals is a good indicator of purity.[10]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your product and can help identify the mass of unknown impurities.[9]

Q2: My ¹H NMR spectrum looks perfectly clean, but my HPLC analysis shows a 5% impurity. What's happening?

A2: This is a common and important observation. It highlights the different sensitivities and detection mechanisms of these techniques. An impurity might not have distinct proton signals in the ¹H NMR or its signals may be hidden under your product's signals, especially if it's structurally very similar. HPLC, particularly with a UV detector, is often more sensitive and can detect chromophoric impurities at very low levels that are essentially invisible to NMR. Always rely on a high-sensitivity chromatographic method like HPLC for final purity confirmation.[7][8]

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis of novel 6-substituted benzo[d]oxazole derivatives. As a core scaffold in medicinal chemistry and materials science, the successful functionalization of this compound is pivotal for the discovery of new chemical entities. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic approach to derivatizing this compound.

Q1: What are the most common strategies for derivatizing the 6-position of this compound?

A1: The primary strategies for functionalizing the 6-position of this compound revolve around three main classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile methods.

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of primary and secondary amines, as well as amides and carbamates.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is suitable for introducing strong nucleophiles, particularly amines and alkoxides. The success of SNAr is highly dependent on the electronic nature of the substrate and the reaction conditions.

Q2: How does the electronic nature of the benzo[d]oxazole ring affect its reactivity in these transformations?

A2: The benzo[d]oxazole ring system is generally considered electron-deficient. This electronic character has distinct implications for the different reaction types:

  • For Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the aryl chloride can make the oxidative addition step of the catalytic cycle more favorable. However, the choice of an appropriate electron-rich ligand is crucial to facilitate the overall catalytic turnover.

  • For SNAr: The electron-withdrawing effect of the fused oxazole ring is generally insufficient on its own to activate the 6-chloro position for SNAr with a wide range of nucleophiles. Additional activating groups on the benzene ring or the use of highly reactive nucleophiles under forcing conditions are often necessary.[2]

Q3: What are the initial checks I should perform if my derivatization reaction is failing?

A3: Before delving into extensive optimization, always verify the fundamentals:

  • Reagent Purity: Ensure the purity of your this compound, coupling partner (boronic acid, amine, etc.), and all reagents. Impurities can poison the catalyst or lead to side reactions.

  • Inert Atmosphere: For palladium-catalyzed reactions, ensure a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and protodeboronation of boronic acids in Suzuki couplings.[3]

  • Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can have detrimental effects on the catalyst and reagents.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. However, their success hinges on the careful selection and optimization of multiple reaction parameters.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[4] Below is a guide to troubleshoot common issues encountered when coupling this compound with boronic acids or their derivatives.

Workflow for a Typical Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine this compound, Boronic Acid, and Base in a flask B Purge with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature with Vigorous Stirring D->E F Monitor Reaction by TLC/LC-MS E->F G Aqueous Workup F->G H Purification (e.g., Column Chromatography) G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Common Problems and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.[3] 2. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.[5] 3. Protodeboronation: The boronic acid is being replaced by a proton from trace water.1. Catalyst Choice: Use a pre-catalyst like a palladacycle (e.g., XPhos Pd G3) that readily forms the active Pd(0) species.[6] 2. Base Selection: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to enhance transmetalation. The choice of base can significantly impact the reaction rate.[7] 3. Solvent System: Ensure anhydrous conditions. A mixture of a polar aprotic solvent like dioxane or THF with a small amount of water can sometimes be beneficial, but needs careful optimization.[8]
Formation of Homocoupled Boronic Acid Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.Thorough Degassing: Degas the solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[6]
Dehalogenation of Starting Material Presence of Protic Impurities: Trace amounts of water or alcohol can lead to the reduction of the C-Cl bond. Ligand Choice: Some ligands can promote β-hydride elimination if there are abstractable protons.Use Anhydrous Reagents and Solvents: Dry solvents over appropriate drying agents and use high-purity reagents. Ligand Screening: Screen different phosphine ligands. Bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for aryl chlorides.
II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[1] Optimizing this reaction for this compound requires careful consideration of the catalyst system and base.

Decision Tree for Buchwald-Hartwig Optimization

cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions start Low Yield in Buchwald-Hartwig Amination catalyst Is the catalyst/ligand appropriate for an electron-deficient aryl chloride? start->catalyst ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos). [4] catalyst->ligand No base Is the base strong enough but not causing side reactions? catalyst->base Yes precatalyst Consider a G3 or G4 precatalyst for efficient Pd(0) generation. [12] ligand->precatalyst strong_base Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. [29] base->strong_base No temp Is the reaction temperature optimal? base->temp Yes base_solubility Ensure adequate stirring as inorganic bases have low solubility. [10] strong_base->base_solubility solvent Is the solvent appropriate? temp->solvent Yes inc_temp Increase temperature, (typically 80-110 °C). [12] temp->inc_temp No solvent_choice Use aprotic polar solvents like toluene, dioxane, or THF. solvent->solvent_choice No

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Common Problems and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low Conversion 1. Weak Base: The chosen base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle. 2. Catalyst Inhibition: The product amine or other species in the reaction mixture may be inhibiting the catalyst. 3. Steric Hindrance: Either the amine or the ligand may be too sterically bulky, hindering the reaction.1. Base Optimization: Screen strong bases such as NaOtBu, KOtBu, or K₃PO₄. For sensitive substrates, a weaker base like Cs₂CO₃ might be effective at higher temperatures.[9] 2. Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to be effective for challenging couplings.[10] 3. Temperature and Concentration: Increase the reaction temperature (typically 80-110 °C) and adjust the concentration.[11]
Side Product Formation (e.g., Hydrodehalogenation) Catalyst Decomposition: The active catalyst may be decomposing to palladium black, which can catalyze side reactions. Presence of Water: Trace water can lead to the reduction of the aryl chloride.Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes stabilize the catalyst. Use of Pre-catalysts: Modern pre-catalysts (e.g., G3 and G4 palladacycles) are often more stable and give cleaner reactions.[12] Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
Amine Decomposition Harsh Reaction Conditions: The combination of a strong base and high temperature can lead to the decomposition of sensitive amines.Milder Conditions: Try a weaker base (e.g., K₂CO₃) and a lower reaction temperature for a longer reaction time. Protecting Groups: If the amine contains other reactive functional groups, consider using a protecting group strategy.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred, SNAr can be a cost-effective and metal-free alternative for introducing certain nucleophiles.

Factors Influencing SNAr on this compound

cluster_substrate Substrate Factors cluster_reagents Reagent Factors cluster_conditions Condition Factors EWG Electron-Withdrawing Groups (EWG) SNAr SNAr Rate EWG->SNAr LG Leaving Group (Cl) LG->SNAr Nucleophile Nucleophile Strength Nucleophile->SNAr Base Base (if needed) Base->SNAr Solvent Solvent Polarity Solvent->SNAr Temperature Temperature Temperature->SNAr

Caption: Key factors influencing the rate of SNAr reactions.

Common Problems and Solutions

Problem Probable Cause(s) Recommended Solution(s)
No Reaction or Very Slow Reaction 1. Insufficient Activation: The benzo[d]oxazole ring alone may not be sufficiently electron-withdrawing to activate the C-Cl bond for attack by the nucleophile.[2] 2. Weak Nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring. 3. Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent.1. Increase Temperature: SNAr reactions often require high temperatures (100-150 °C or even higher). 2. Stronger Nucleophile/Base: Use a stronger nucleophile. For amine nucleophiles, using a strong base like KOH or NaH to deprotonate the amine in situ can dramatically increase its nucleophilicity. 3. Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP, which are effective at solvating the charged intermediate (Meisenheimer complex).[11]
Multiple Products/Side Reactions Competing Reaction Sites: If the nucleophile has multiple reactive sites, it may react in an undesired manner. Decomposition: The starting material or product may be unstable at the high temperatures required for the reaction.Protecting Groups: Protect other reactive functional groups on the nucleophile. Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to minimize decomposition. Alternative Strategies: If side reactions are unavoidable, consider a different synthetic route, such as a Buchwald-Hartwig amination.
Difficulty in Product Isolation High-Boiling Solvents: Polar aprotic solvents like DMSO and DMF can be difficult to remove. Base Residues: Inorganic bases can complicate the workup procedure.Workup Procedure: After the reaction, pour the mixture into water and extract with a suitable organic solvent. Multiple washes may be necessary to remove the high-boiling solvent. Acid-Base Extraction: If the product has basic or acidic properties, an acid-base extraction can be an effective purification step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), a base (e.g., NaOtBu, 1.5-2.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%), and the ligand (if necessary).

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.[2]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • In a reaction vessel, combine this compound (1.0 equiv) and the nucleophile (e.g., an amine, 2.0-3.0 equiv).

  • Add a polar aprotic solvent (e.g., DMSO or DMF).

  • If required, add a base (e.g., K₂CO₃ or KOH, 2.0-3.0 equiv).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into a large volume of water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the high-boiling solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization.[2]

References

stability of 6-Chlorobenzo[d]oxazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to navigate the challenges related to its stability under various chemical environments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability of this compound. The answers are framed to provide not just a solution, but an understanding of the underlying chemical principles.

Q1: My assay results show a loss of this compound in an acidic mobile phase/formulation. What is happening to my compound?

A1: Acid-Catalyzed Hydrolysis is the Likely Cause.

The benzoxazole ring, while aromatic and relatively stable, is susceptible to hydrolysis under acidic conditions, particularly with heating.[1][2] The mechanism involves protonation of the ring nitrogen, which activates the C2 carbon for nucleophilic attack by water. This leads to ring-opening via cleavage of the C-O bond, ultimately forming N-(2-amino-5-chlorophenyl)formamide (if unsubstituted at C2) or a related amide if a substituent was present.

Troubleshooting Steps:

  • pH Adjustment: If using an HPLC method, buffer your mobile phase to a pH above 4 if possible, or work at lower temperatures to minimize on-column degradation. For formulations, assess if a less acidic excipient can be used.

  • Temperature Control: Perform all experiments, including sample preparation and analysis, at controlled, cool temperatures (e.g., 4-10 °C) to slow the degradation kinetics.

  • Time Limitation: Analyze samples promptly after preparation to minimize the duration of exposure to acidic conditions.

Mechanistic Insight: The acid-catalyzed hydrolysis of benzoxazoles proceeds via a well-documented pathway.[1] The rate is dependent on the pH, often showing a maximum in moderately acidic solutions (around pH 1-2) and decreasing in very strong acids.[2]

Q2: Is this compound stable under basic conditions? I am planning a reaction using NaOH.

A2: Stability is Condition-Dependent; Forced Hydrolysis is Possible.

The benzoxazole ring is generally more resistant to base-catalyzed hydrolysis than acid-catalyzed hydrolysis at ambient temperatures. However, under forcing conditions, such as elevated temperatures in the presence of strong bases (e.g., 0.1M to 1M NaOH), degradation can occur.[3][4][5]

The expected degradation pathway involves nucleophilic attack of a hydroxide ion at the C2 position, leading to ring-opening. This would likely yield 2-amino-5-chlorophenol and a formate salt.

Experimental Considerations:

  • Screening at Room Temperature: If your synthetic protocol requires a base, first attempt the reaction at room temperature, as degradation may be negligible.

  • Monitoring Degradation: If heating is necessary, run a small-scale pilot experiment and monitor the appearance of a new, more polar spot by TLC or a new peak in your HPLC analysis, which could correspond to the highly polar 2-amino-5-chlorophenol.

  • Alternative Bases: Consider using non-nucleophilic organic bases if only basicity, not hydroxide, is required for your reaction.

Q3: I see multiple unexpected peaks in my chromatogram after a forced degradation study. How do I know which are related to this compound?

A3: Utilize a Photodiode Array (PDA) Detector and Mass Spectrometry.

Distinguishing between compound-related degradants and artifacts from excipients or reagents is a critical step in stability studies.

Troubleshooting Workflow:

  • Run a Blank: Inject a "blank" sample containing only the stress medium (e.g., heated 0.1M HCl solution) to identify any peaks not related to your active compound.

  • Peak Purity Analysis: If you are using an HPLC with a PDA detector, perform a peak purity analysis on the this compound peak in stressed samples. A "pure" peak indicates your method is likely stability-indicating, meaning degradants are chromatographically resolved from the parent compound.

  • Mass Spectrometry (LC-MS): The most definitive way to identify degradants is by LC-MS.

    • The primary acidic degradation product, N-(2-amino-5-chlorophenyl)formamide, would have an expected [M+H]⁺ of 171.02.

    • The primary basic degradation product, 2-amino-5-chlorophenol, would have an expected [M+H]⁺ of 144.02.

    • Comparing the masses of the observed peaks to these expected values provides strong evidence for their identity.

Q4: How does the chloro-substituent at the 6-position affect the stability of the benzoxazole ring?

A4: It is expected to have a minor electronic effect, slightly influencing reaction rates.

The chlorine atom is an electron-withdrawing group. This can have two opposing effects:

  • Acidic Hydrolysis: It may slightly decrease the basicity of the ring nitrogen, making protonation (the first step of acid hydrolysis) less favorable. However, it will also make the C2 carbon slightly more electrophilic. The net effect on the overall rate is generally small but may lead to slightly slower degradation compared to the unsubstituted benzoxazole.

  • Basic Hydrolysis: The electron-withdrawing nature of the chlorine will make the C2 carbon more susceptible to nucleophilic attack by hydroxide, potentially leading to a slightly faster rate of degradation under basic conditions compared to the unsubstituted parent molecule.

For practical purposes in experimental design, it is safest to assume the stability is comparable to that of unsubstituted benzoxazole and to perform pilot studies to confirm.

Experimental Protocols & Methodologies

This section provides a detailed, self-validating protocol for conducting a forced degradation study on this compound.

Protocol: Forced Degradation Study of this compound

Objective: To determine the degradation pathways of this compound under standard stress conditions (acidic and basic hydrolysis) and to establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 1M and 0.1M solutions

  • Sodium Hydroxide (NaOH), 1M and 0.1M solutions

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Water (HPLC grade, e.g., Milli-Q)

  • Class A volumetric flasks, pipettes

  • HPLC system with PDA or UV detector (LC-MS system recommended for identification)

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

3. Forced Degradation Procedure:

For each condition, prepare a sample in a sealed vial. Also, prepare a corresponding "blank" vial containing the stress medium without the compound.

  • Acid Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 9 mL of 0.1M HCl.

    • Heat the vial at 60 °C for 6 hours.[6]

    • After heating, cool the solution to room temperature and neutralize it by adding an equimolar amount of 0.1M NaOH.

    • Dilute to a final concentration of ~20 µg/mL with the mobile phase before injection.

  • Base Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 9 mL of 0.1M NaOH.

    • Heat the vial at 60 °C for 6 hours.[6]

    • After heating, cool the solution to room temperature and neutralize it by adding an equimolar amount of 0.1M HCl.

    • Dilute to a final concentration of ~20 µg/mL with the mobile phase before injection.

  • Control Sample:

    • Prepare a solution of this compound at the same final concentration (~20 µg/mL) in the mobile phase without subjecting it to stress conditions. This serves as the time-zero (T₀) or unstressed sample.

4. Stability-Indicating HPLC Method:

This method is a starting point and should be optimized to ensure adequate separation between the parent peak and any degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or scan with PDA to find the optimal wavelength)

  • Injection Volume: 10 µL

5. Data Analysis and Interpretation:

  • Inject the control, blank, and stressed samples.

  • Compare the chromatogram of the stressed sample to the control and blank. New peaks in the stressed sample are potential degradants.

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to the control sample. Aim for 5-20% degradation for a good stability-indicating method.[7] If degradation is too high or too low, adjust the stress duration or temperature accordingly.

  • Assess peak purity of the parent peak in the stressed samples.

  • If available, use LC-MS with the same chromatographic method to obtain mass data for the degradation products to confirm their identities.

Visual Logic and Workflow Diagrams

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

cluster_paths parent This compound acid_cond Acidic Conditions (e.g., 0.1M HCl, Heat) parent->acid_cond base_cond Basic Conditions (e.g., 0.1M NaOH, Heat) parent->base_cond acid_product N-(2-amino-5-chlorophenyl)formamide (Ring-Opened Amide) acid_cond->acid_product Hydrolysis (C-O Cleavage) base_product 2-Amino-5-chlorophenol (Ring-Opened Phenol) base_cond->base_product Hydrolysis (C=N Cleavage)

Caption: Predicted hydrolytic degradation pathways for this compound.

start Start: Sample of This compound stress Apply Stress Condition (Acid/Base + Heat) start->stress neutralize Cool & Neutralize Sample stress->neutralize hplc Analyze via Stability-Indicating HPLC-PDA Method neutralize->hplc data Data Analysis: - Compare to Control - Calculate % Degradation - Assess Peak Purity hplc->data lcms Identify Degradants (LC-MS) data->lcms If new peaks appear end End: Stability Profile Established data->end lcms->end

Caption: Experimental workflow for a forced degradation study.

Summary of Stability Data

ConditionReagentTemperatureExpected Degradation ProductStability Profile
Acidic Hydrolysis 0.1M - 1M HCl60-80 °CN-(2-amino-5-chlorophenyl)formamideSusceptible to degradation, especially with heat.[1][2]
Basic Hydrolysis 0.1M - 1M NaOH60-80 °C2-Amino-5-chlorophenolGenerally more stable than in acid at RT, but will degrade under forced conditions (heat).[3][4][5]

References

Technical Support Center: Resolving Solubility Challenges with 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the common yet significant challenge of poor aqueous solubility encountered during in vitro and in vivo assays. As a lipophilic molecule, this compound often requires careful formulation to ensure accurate and reproducible experimental results.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and resolve these solubility issues.

Troubleshooting Guide: From Precipitation to Clear Solution

Compound precipitation can invalidate experimental data by drastically reducing the effective concentration of the test article and introducing physical artifacts.[3] The following table outlines common observations, explains the underlying scientific causes, and provides actionable solutions.

ObservationPotential Scientific CauseRecommended Solution & Rationale
Immediate, heavy precipitation upon dilution of DMSO stock into aqueous buffer/media. Kinetic vs. Thermodynamic Solubility: The compound has high kinetic solubility in 100% DMSO but its thermodynamic solubility in the final aqueous environment is very low. The rapid solvent shift causes the compound to "crash out" before it can be properly solvated.1. Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing to minimize localized high concentrations. Pre-warming the aqueous medium to the assay temperature (e.g., 37°C) can also help. 2. Reduce Final Concentration: The intended concentration may simply exceed the compound's maximum aqueous solubility. Perform a concentration-response curve to find the highest soluble concentration.[3] 3. Lower Final DMSO %: Keep the final DMSO concentration below 1%, and ideally ≤0.5%, as higher concentrations can exacerbate precipitation for some compounds and introduce biological artifacts.[4]
Solution is initially clear but becomes cloudy or shows precipitate after incubation. Temperature-Dependent Solubility: The compound's solubility may decrease at the incubation temperature (e.g., 37°C) compared to room temperature. Compound Instability: The compound may be unstable in the buffer over time, leading to degradation products that are less soluble. Interaction with Media Components: The compound may bind to or interact with proteins (like serum) or other components in the media, leading to aggregation and precipitation.1. Pre-Equilibrate at Assay Temperature: Prepare the final dilution in pre-warmed buffer/media and observe for precipitation before adding to the assay plate. 2. Assess Compound Stability: Run a time-course experiment to check for precipitation at various time points under assay conditions. 3. Evaluate Serum Effects: Test solubility in both serum-free and serum-containing media. Serum proteins can sometimes stabilize compounds, but can also cause precipitation. If serum is the issue, consider reducing its concentration if the assay allows.
Inconsistent results or poor assay precision across replicate wells. Micro-precipitation: The compound may be forming very fine, often invisible, precipitates or aggregates. This leads to variable amounts of soluble, active compound in each well.1. Visual Inspection: Carefully inspect the wells under a microscope for any signs of crystalline or amorphous precipitate. 2. Implement Formulation Strategy: This is a strong indicator that a simple DMSO/aqueous system is insufficient. Move to a more robust formulation using co-solvents or excipients (see FAQs below). 3. Centrifugation: Before transferring the final dilution to the assay plate, centrifuge the solution at high speed (e.g., >10,000 x g) and use the supernatant. This removes insoluble material but also lowers the effective concentration, which must be accounted for.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear. Why does it still precipitate in my assay?

A clear stock in 100% DMSO does not guarantee solubility in a final aqueous buffer. The dramatic shift in solvent polarity from a nonpolar, aprotic solvent (DMSO) to a polar, protic solvent (water) drastically reduces the solubility of hydrophobic compounds like this compound. This is a classic issue of kinetic solubility; the compound precipitates faster than it can dissolve in the new environment.

Q2: Can adjusting the pH of my buffer improve the solubility of this compound?

Yes, pH modification can be a highly effective strategy. The benzoxazole moiety contains a nitrogen atom which can be protonated, making the molecule a weak base. According to Le Châtelier's principle, in an acidic environment (lower pH), the equilibrium will shift to favor the protonated, more soluble, cationic form of the compound.[5][6]

Actionable Advice:

  • Determine the pKa: If not known, find the predicted pKa of this compound.

  • Test Solubility: Prepare your assay buffer at different pH values (e.g., pH 5.5, 6.5, and 7.4).

  • Validate Assay Compatibility: Crucially , you must confirm that altering the pH does not negatively impact your biological system (e.g., enzyme activity, cell viability, receptor binding).[7] Always run a pH-matched vehicle control.

Q3: What are co-solvents, and how can I use them?

Co-solvents are water-miscible organic solvents added in small amounts to the primary solvent (water) to increase the solubility of a poorly-soluble compound.[8] They essentially create a final solvent mixture that is more hospitable to the hydrophobic compound, bridging the polarity gap between DMSO and water.[9][10]

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Considerations
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[4] May affect enzyme kinetics.
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in pharmaceutical formulations.[8]Can be viscous. May not be as effective as other co-solvents for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG 400) 1-20%Very low toxicity, highly effective at increasing solubility.High viscosity. May interfere with some assay readouts (e.g., fluorescence).
N-Methyl-2-pyrrolidone (NMP) <1%Excellent solubilizing power.Potential for toxicity; must be used at very low concentrations and with appropriate safety controls.[11]

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent and disrupting water's highly structured hydrogen bond network, which allows for better solvation of non-polar drug molecules.[10]

Q4: I've heard about using cyclodextrins. How do they work and how do I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They act as molecular "buckets" to encapsulate the poorly soluble this compound, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[12][13][15]

Workflow for Using Cyclodextrins

Caption: Workflow for preparing a cyclodextrin-formulated stock solution.

Experimental Protocol: Preparation of a 10 mM Stock with HP-β-CD

  • Prepare the Vehicle: Prepare a 40% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Add Compound: To 1 mL of the 40% HP-β-CD solution, add 1.54 mg of this compound to target a 10 mM final concentration.

  • Mix: Vortex the suspension vigorously for 15-30 minutes at room temperature.

  • Sonicate: Place the vial in a bath sonicator for 15-30 minutes to aid in complex formation. The solution should become clear.

  • Filter: Sterilize and remove any undissolved particulate by filtering the solution through a 0.22 µm syringe filter.

  • Quantify: It is best practice to confirm the final concentration of the solubilized compound using a validated analytical method like HPLC-UV.

  • Usage: Use this clear, filtered solution as your stock for serial dilutions into the assay buffer. Remember to include a vehicle control containing 40% HP-β-CD diluted to the same final concentration.

Q5: What other formulation strategies can I consider?

If the above methods are insufficient or incompatible with your assay, you can explore more advanced formulation strategies, often used in preclinical development.[16][17]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the compound. This is effective but requires careful validation, as surfactants can interfere with cell membranes and protein activity.[17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media.[18][19] While primarily used for in vivo oral delivery, simplified lipid-based systems can be adapted for some in vitro applications.[20][21][22]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[23][24] The resulting powder can have significantly enhanced dissolution rates.[10][25] This is typically prepared for solid dosage forms but can be used to create aqueous stock solutions.

Mechanism of Cyclodextrin Inclusion

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Cpd this compound |  Hydrophobic Water Aqueous Environment Cpd->Water Poor Solubility CD Hydrophilic Exterior Hydrophobic Cavity Cpd:f0->CD:c Encapsulation Complex Solubilized Complex CD:h->Complex:f0 Forms Water2 Aqueous Environment Complex->Water2 Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges of this compound, leading to more reliable, accurate, and reproducible data in their critical assays. Always remember that the ultimate goal is to find a solubilization method that is inert to the biological assay system, and this requires rigorous validation with appropriate vehicle controls.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Unexpected NMR Signals

This section addresses specific issues you might encounter with the NMR spectra of 6-Chlorobenzo[d]oxazole, presented in a question-and-answer format.

Issue 1: My ¹H NMR spectrum shows more than the expected number of aromatic signals.

Question: I've synthesized this compound and after purification, the ¹H NMR shows a complex multiplet in the aromatic region instead of the three distinct signals I anticipated. What could be the cause?

Answer: This is a common observation and can arise from several factors. Let's break down the possibilities and how to systematically investigate them.

Possible Causes & Explanations:

  • Residual Solvents: The most frequent culprits for extra peaks are residual solvents from your reaction workup or purification. Even after extensive drying, solvents like ethyl acetate, acetone, or toluene can remain.[1][2] These solvents have characteristic chemical shifts that can be easily identified.[3][4][5]

  • Presence of Isomeric Impurities: The synthesis of this compound can sometimes yield isomeric byproducts. For instance, if the starting material, 2-amino-4-chlorophenol, contains its isomer, 2-amino-6-chlorophenol, you could form 4-Chlorobenzo[d]oxazole as a side product.[6] The protons on this isomer will have slightly different chemical shifts, leading to a more complex aromatic region.

  • Incomplete Reaction or Starting Material: Unreacted starting materials or intermediates can also contribute to unexpected signals. For example, incomplete cyclization could leave residual 2-amino-4-chlorophenol in your sample.

  • Degradation: Benzoxazoles can be susceptible to degradation under certain conditions. Hydrolysis of the oxazole ring can occur, especially in the presence of acid or base, leading to the formation of N-(4-chloro-2-hydroxyphenyl)formamide.[7]

Troubleshooting Workflow:

Here is a systematic approach to identify the source of the extra peaks:

Caption: Troubleshooting workflow for unexpected aromatic signals.

Experimental Protocols:

  • Protocol 1: Identification of Residual Solvents.

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a small drop of a suspected solvent (e.g., ethyl acetate) directly to the NMR tube.

    • Re-acquire the spectrum.

    • If one of the unexpected peaks increases in intensity, you have identified a residual solvent.

  • Protocol 2: Advanced 2D NMR for Structural Confirmation.

    • Prepare a concentrated sample of your purified compound.

    • Acquire a suite of 2D NMR spectra: COSY, HSQC, and HMBC.[8][9]

    • COSY (Correlation Spectroscopy): This will show correlations between coupled protons, helping to establish the connectivity within the aromatic spin system.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the C-H attachments.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments and identifying any unexpected connectivity.[8][9]

Issue 2: I see a broad singlet that disappears upon a D₂O shake. What is it?

Question: My ¹H NMR spectrum has a broad singlet around 10-12 ppm that I wasn't expecting. When I add a drop of D₂O, shake the tube, and re-acquire the spectrum, the peak is gone.

Answer: This is a classic indication of an exchangeable proton, most likely from an acidic functional group.

Possible Causes & Explanations:

  • Carboxylic Acid Impurity: The most probable cause is the presence of a carboxylic acid. This could be a byproduct from an over-oxidation reaction if any part of your synthesis involved oxidizing agents. For example, oxidation of a precursor could lead to a benzoic acid derivative.[10]

  • Phenolic Impurity: Residual unreacted 2-amino-4-chlorophenol would show a phenolic -OH proton, although this typically appears further upfield.

  • Water: A significant amount of water in a non-protic solvent can sometimes appear as a broad peak, which would also exchange with D₂O.[1] However, the chemical shift you're observing is quite downfield for water.

Troubleshooting Steps:

  • Confirm with ¹³C NMR: A carboxylic acid will have a characteristic signal in the ¹³C NMR spectrum between 160-180 ppm.[11]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help to separate the impurity and provide its molecular weight, aiding in its identification.

  • Purification: If a carboxylic acid impurity is confirmed, repurification by column chromatography, paying close attention to the solvent polarity, should remove it. A wash with a mild aqueous base (like sodium bicarbonate solution) during the workup can also effectively remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While the exact chemical shifts can vary slightly depending on the solvent and concentration, here are the approximate expected values.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~8.1-8.3~150-152
H-4~7.6-7.8~110-112
H-5~7.3-7.5~125-127
H-7~7.7-7.9~120-122
C-3a-~141-143
C-6-~130-132
C-7a-~150-152

Note: These are predicted ranges and should be confirmed with experimental data. The chemical shifts of heterocyclic compounds are influenced by factors like ring currents and the electronegativity of the heteroatoms.[12]

Q2: My NMR peaks are broad. What can I do to sharpen them?

A2: Broad peaks in an NMR spectrum can be caused by several factors.[1]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. This is a function of the NMR spectrometer and should be performed before each experiment.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try passing your sample through a small plug of silica gel or celite.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, you may see broadened peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these signals.

Q3: How can I be sure of my assignments for the aromatic protons?

A3: Unambiguous assignment of the aromatic protons often requires more than just a 1D ¹H NMR spectrum.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be very powerful.[8] These experiments show through-space correlations between protons that are close to each other, which can help to differentiate between isomers and confirm assignments.

  • Comparison to Known Compounds: If available, comparing your spectrum to a known, well-characterized spectrum of this compound is the most straightforward method. Databases like the Spectral Database for Organic Compounds (SDBS) can be a valuable resource.

Caption: Interconnectivity of NMR experiments for structure elucidation.

By following this guide, researchers can systematically troubleshoot unexpected NMR peaks, ensuring the accurate structural characterization of this compound and related compounds.

References

Technical Support Center: Catalyst Residue Removal from 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chlorobenzo[d]oxazole and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing persistent catalyst residues from your reaction products. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Criticality of Catalyst Removal

The synthesis of complex heterocyclic molecules like this compound frequently relies on transition metal catalysts—most commonly palladium, but also copper and rhodium—to facilitate key bond-forming reactions.[1] While indispensable for synthesis, residual traces of these metals in the final active pharmaceutical ingredient (API) are unacceptable. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits on elemental impurities due to their potential toxicity and impact on drug stability.[2][3] Beyond regulatory compliance, residual catalysts can interfere with downstream reactions or compromise the integrity of biological assays.[2] This guide provides a systematic approach to diagnosing and solving catalyst contamination issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing catalyst residues?

A1: The most common and effective methods fall into four main categories:

  • Adsorption: Using a solid support with high affinity for the metal. This includes specialized metal scavengers and activated carbon.[4]

  • Crystallization: A powerful technique that purifies the product by leveraging differences in solubility between the desired compound and the metallic impurities, which ideally remain in the mother liquor.[5][6]

  • Chromatography: Techniques like silica gel column chromatography can effectively separate the product from catalyst residues based on polarity.[7][8]

  • Filtration & Extraction: Simple filtration is the first step for heterogeneous catalysts (e.g., Pd/C).[2] Liquid-liquid extraction, sometimes enhanced with a chelating agent, can partition the metal into a separate phase.[9]

Q2: How do "metal scavengers" work and when should I use them?

A2: Metal scavengers are solid-supported materials, typically silica or polymer beads, functionalized with groups that have a high affinity for specific metals.[10] Common functional groups include thiols, amines, and dimercaptotriazine (DMT), which act as strong ligands, binding tightly to palladium and other transition metals.[4][11] The scavenger is added to the reaction mixture as a slurry, stirred for a period, and then easily removed by filtration, taking the bound metal with it.[10] They are particularly useful for removing dissolved (homogeneous) catalyst species that cannot be removed by simple filtration and can reduce metal levels to below 1 ppm.[12]

Q3: My catalyst was palladium on carbon (Pd/C), a heterogeneous catalyst. I filtered the reaction, but my product is still contaminated. Why?

A3: While Pd/C is a solid, a small amount of palladium can leach from the carbon support into the reaction mixture, creating soluble, homogeneous palladium species. This is a common issue. A simple filtration will remove the solid Pd/C but not the dissolved palladium. In this case, you must follow the initial filtration with a secondary purification step aimed at removing homogeneous palladium, such as treatment with a metal scavenger or activated carbon.

Q4: Can the choice of solvent affect the efficiency of catalyst removal?

A4: Absolutely. The solvent system plays a critical role. For scavenger resins, the solvent must be compatible with the scavenger material and should not interfere with the binding of the metal.[3] For crystallization, the solvent system is paramount; it must be chosen to maximize the solubility of your product at a high temperature while minimizing its solubility at a low temperature, and conversely, keeping the metal impurities dissolved. For activated carbon, the solvent can influence the adsorption of both the product and the impurity, potentially leading to product loss if not optimized.[4]

Method Selection and Workflow

Choosing the correct purification strategy from the outset can save significant time and resources. The decision depends on the nature of the catalyst (homogeneous vs. heterogeneous), the scale of the reaction, the properties of your final product, and the required level of purity.

The following workflow provides a logical path for selecting an appropriate method.

G cluster_methods Secondary Purification Options start Start: Crude this compound Product Mixture catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Solid homo Homogeneous (e.g., Pd(OAc)2) catalyst_type->homo Dissolved filtration Step 1: Bulk Filtration (e.g., through Celite® pad) hetero->filtration scavenger_choice Choose Removal Method homo->scavenger_choice analysis1 Analyze Filtrate for Residual Metal (ICP-MS) filtration->analysis1 analysis1->scavenger_choice Purity NOT OK (Leaching Occurred) end_ok Product Meets Purity Spec (<10 ppm Pd) analysis1->end_ok Purity OK scavenger Metal Scavenger (High Selectivity, Low Product Loss) scavenger_choice->scavenger activated_carbon Activated Carbon (Cost-Effective, Broader Spectrum) scavenger_choice->activated_carbon crystallization Recrystallization (High Purity Potential, Scale-Up Friendly) scavenger_choice->crystallization chromatography Column Chromatography (High Purity, Lab-Scale) scavenger_choice->chromatography scavenger->end_ok activated_carbon->end_ok crystallization->end_ok chromatography->end_ok end_fail Troubleshoot Further G start Start: Unacceptable Catalyst Level Post-Purification problem_type Identify Primary Issue start->problem_type high_pd High Metal Levels problem_type->high_pd low_yield Low Product Yield problem_type->low_yield inconsistent Inconsistent Results problem_type->inconsistent cause_high_pd Potential Cause? high_pd->cause_high_pd cause_low_yield Potential Cause? low_yield->cause_low_yield cause_inconsistent Potential Cause? inconsistent->cause_inconsistent solution_scavenger Solution: - Try different scavenger type - Increase time/temp - Add competing ligand cause_high_pd->solution_scavenger Wrong Scavenger/ Kinetics/ Product Chelation solution_adsorption Solution: - Reduce adsorbent amount - Use more solubilizing solvent - Wash filter cake thoroughly cause_low_yield->solution_adsorption Product Adsorption on Solid Support solution_workup Solution: - Standardize work-up protocol - Add pre-treatment step cause_inconsistent->solution_workup Variable Work-up/ Catalyst Speciation re_analyze Re-run Purification & Analyze solution_scavenger->re_analyze solution_adsorption->re_analyze solution_workup->re_analyze

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 6-Chlorobenzo[d]oxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a multitude of compounds with a wide array of pharmacological activities.[1][2] The introduction of a halogen atom, such as chlorine, onto the benzoxazole ring can significantly modulate its biological profile. This guide provides an in-depth comparative analysis of the bioactivity of 6-Chlorobenzo[d]oxazole and its positional isomers—4-Chloro, 5-Chloro, and 7-Chlorobenzo[d]oxazole. While direct comparative studies on these parent isomers are limited, this document synthesizes available data from various derivatives to elucidate the influence of chlorine's position on anticancer and antimicrobial activities, thereby offering valuable insights for researchers, scientists, and drug development professionals.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[2] This structural motif is found in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The planar nature of the benzoxazole ring system allows it to intercalate with DNA and interact with various enzymatic active sites, while the heteroatoms (nitrogen and oxygen) provide sites for hydrogen bonding, enhancing target affinity.

Influence of Chlorine Substitution on Bioactivity: A Positional Perspective

The position of the electron-withdrawing chlorine atom on the benzene ring of the benzoxazole scaffold can profoundly impact the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, dictate the compound's interaction with biological targets and ultimately its bioactivity. Structure-activity relationship (SAR) studies have often highlighted that the presence and position of electron-withdrawing groups, like chlorine, can enhance the antiproliferative and antimicrobial effects of benzoxazole derivatives.[4]

Below, we delve into the reported bioactivities of derivatives of each positional isomer to draw a comparative picture.

This compound Derivatives

Derivatives of this compound have been investigated for various therapeutic applications. For instance, certain derivatives have shown promise as histamine H3 antagonists.[5] The substitution at the 6-position is crucial for this activity. In the context of antimicrobial and anticancer activities, while less specifically documented for a wide range of simple 6-chloro derivatives compared to 5-chloro counterparts in the available literature, the general understanding is that halogenation at this position contributes to the overall lipophilicity and electronic character of the molecule, influencing its biological interactions.

4-Chlorobenzo[d]oxazole Derivatives

Research on 4-Chlorobenzo[d]oxazole derivatives has revealed significant antimicrobial and anticancer potential. A series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides demonstrated noteworthy antimicrobial, antioxidant, and anticancer activities.[6][7] This suggests that the 4-chloro substitution provides a favorable electronic and steric arrangement for interaction with microbial and cancer-related targets.

5-Chlorobenzo[d]oxazole Derivatives

The 5-chloro substitution on the benzoxazole ring has been a focal point of many studies, revealing a broad spectrum of biological activities.

  • Antimicrobial and Antifungal Activity: Derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one have been reported to possess antibacterial and antifungal properties.[8][9] The 5-chloro position appears to be advantageous for enhancing these activities. For example, 2-methoxy-5-chlorobenzo[d]oxazole has shown excellent antibacterial activity.[10]

  • Anticancer Activity: Several 5-chlorobenzoxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[11] For instance, a 5-chlorotolylbenzoxazole was identified as a potent DNA topoisomerase II inhibitor.[4]

7-Chlorobenzo[d]oxazole Derivatives

Specific bioactivity data for 7-Chlorobenzo[d]oxazole and its simple derivatives are less prevalent in the readily available scientific literature compared to the other isomers. However, some complex molecules incorporating the 7-chloroquinoline moiety, a related heterocyclic system, have shown potent anticancer activities by inducing cell cycle arrest and apoptosis.[12] While not a direct comparison, this suggests that the 7-position is a viable site for modification to achieve cytotoxic effects.

Comparative Bioactivity Summary

Based on the available data, a general trend regarding the influence of the chlorine position on the bioactivity of benzoxazole derivatives can be inferred. The following table summarizes the known activities, with the caveat that this is a compilation from studies on various derivatives and not a direct head-to-head comparison of the parent isomers.

Isomer PositionPredominant Bioactivities Reported for DerivativesKey Findings and Inferences
4-Chloro Antimicrobial, Antifungal, Antioxidant, Anticancer[6][7]The 4-position appears to be a favorable site for substitution to elicit broad-spectrum biological activity.
5-Chloro Antimicrobial, Antifungal, Anticancer, Anti-inflammatory[4][8][9]The 5-position is the most extensively studied, with a significant body of evidence supporting its role in enhancing a wide range of bioactivities.
6-Chloro Histamine H3 Antagonism, Antimicrobial[3][5]While showing specific activities, there is comparatively less data on broad antimicrobial and anticancer effects for simple derivatives in the reviewed literature.
7-Chloro Anticancer (in related quinoline systems)[12]This position is the least explored for its impact on the bioactivity of simple benzoxazoles, but related heterocycles suggest potential for anticancer activity.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key positions on the benzoxazole ring and summarizes the general influence of chlorine substitution at different positions on bioactivity, as inferred from the literature on their derivatives.

G cluster_benzoxazole Chlorobenzoxazole Isomers & Bioactivity cluster_assays Bioactivity Evaluation Benzoxazole Benzoxazole Core isomer_4 4-Chloro - Antimicrobial - Anticancer Benzoxazole->isomer_4 Positional Isomerism isomer_5 5-Chloro - Broad Spectrum:  - Antimicrobial  - Anticancer  - Anti-inflammatory Benzoxazole->isomer_5 Positional Isomerism isomer_6 6-Chloro - Histamine H3 Antagonism - Antimicrobial Benzoxazole->isomer_6 Positional Isomerism isomer_7 7-Chloro - Potential Anticancer  (less explored) Benzoxazole->isomer_7 Positional Isomerism Anticancer Anticancer Assays (e.g., MTT Assay) isomer_4->Anticancer Evaluated by Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) isomer_4->Antimicrobial Evaluated by isomer_5->Anticancer Evaluated by isomer_5->Antimicrobial Evaluated by isomer_6->Anticancer Evaluated by isomer_6->Antimicrobial Evaluated by isomer_7->Anticancer Evaluated by isomer_7->Antimicrobial Evaluated by

Caption: Relationship between chlorobenzoxazole isomers and their evaluated bioactivities.

Experimental Protocols for Bioactivity Assessment

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the bioactivity of chemical compounds. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of chlorobenzoxazole isomers.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the chlorobenzoxazole isomers in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each chlorobenzoxazole isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without any compound) and a negative control well (broth without inoculum).

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for the Broth Microdilution MIC assay.

Conclusion

This guide provides a comparative overview of the bioactivity of this compound and its positional isomers. While direct comparative data on the parent compounds is scarce, the analysis of their derivatives suggests that the position of the chlorine atom significantly influences the pharmacological profile. The 5-chloro position appears to be particularly favorable for broad-spectrum antimicrobial and anticancer activities. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of these promising heterocyclic compounds. Future research focusing on a systematic comparison of all four isomers is warranted to unlock their full therapeutic potential.

References

A Researcher's Guide to Validating 6-Chlorobenzo[d]oxazole as a Novel p38 MAPKα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to validate the inhibitory effect of a novel compound, 6-Chlorobenzo[d]oxazole, on the p38 mitogen-activated protein kinase alpha (p38 MAPKα). We will navigate from initial biochemical characterization to essential cell-based validation, using established p38 MAPKα inhibitors as benchmarks for rigorous comparison.

Introduction: The Therapeutic Promise of Targeting p38 MAPKα

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are critical hubs in cellular signaling.[1][2] They respond to a variety of extracellular stress stimuli, including inflammatory cytokines, UV irradiation, and osmotic shock, subsequently regulating a wide array of cellular processes such as inflammation, apoptosis, and cell differentiation.[1][3][4] The alpha isoform, p38 MAPKα, is particularly integral to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5][6] Consequently, its dysregulation is implicated in numerous inflammatory diseases, making it a high-value target for therapeutic intervention.[7][8]

The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of enzymes.[9][10][11] This guide focuses on this compound, a compound of interest whose potential activity against p38 MAPKα remains to be elucidated. Our objective is to present a self-validating experimental workflow to not only determine its inhibitory potency but also to begin characterizing its mechanism of action.

To establish a robust comparative context, we will benchmark the performance of this compound against two well-characterized p38 MAPKα inhibitors with distinct mechanisms of action:

  • SB203580 : A potent, selective, and cell-permeable pyridinyl imidazole inhibitor that is competitive with ATP.[12][13] It specifically inhibits the α and β isoforms of p38 MAPK.[14][15]

  • BIRB 796 (Doramapimod) : A highly potent diaryl urea compound that binds to an allosteric site on p38 MAPK, inducing a conformational change that is incompatible with ATP binding.[16][17]

Overall Experimental Workflow

The validation process is structured in a logical sequence, moving from direct enzyme interaction to a more physiologically relevant cellular environment. This multi-pronged approach ensures that the observed effects are a direct result of target engagement within a complex biological system.

G cluster_0 Part 1: Biochemical Characterization cluster_1 Part 2: Cell-Based Validation biochem_start Recombinant p38 MAPKα Enzyme ic50 Protocol 1: IC50 Determination biochem_start->ic50 kinetics Protocol 2: Enzyme Kinetics (MoA) ic50->kinetics biochem_end Potency (IC50) & Mechanism (Ki) kinetics->biochem_end cell_start Relevant Cell Line (e.g., THP-1, A549) biochem_end->cell_start Advance Lead Compound western Protocol 3: Downstream Target Phosphorylation (Western Blot) cell_start->western elisa Protocol 4: Cytokine Release (ELISA) cell_start->elisa cell_end Cellular Efficacy & Target Engagement western->cell_end elisa->cell_end G stimulus Cellular Stress (e.g., LPS, Anisomycin) mkk MKK3 / MKK6 stimulus->mkk activates p38 p38 MAPKα mkk->p38 phosphorylates (Thr180/Tyr182) mapkapk2 MAPKAPK-2 p38->mapkapk2 phosphorylates transcription Transcription Factors (e.g., ATF-2) p38->transcription phosphorylates inhibitor This compound inhibitor->p38 hsp27 HSP27 mapkapk2->hsp27 phosphorylates tnfa TNF-α Production transcription->tnfa

References

The 6-Chlorobenzo[d]oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, the benzo[d]oxazole core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. The introduction of a chlorine atom at the 6-position of this scaffold has been shown to significantly influence its biological profile, particularly in the realm of oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chlorobenzo[d]oxazole analogs, with a focus on their development as anticancer agents, particularly as kinase inhibitors. We will delve into the experimental data that underpins our understanding of this chemical series, present detailed protocols for their synthesis and evaluation, and visualize the key signaling pathways they modulate.

The Strategic Importance of the 6-Chloro Substituent

The this compound moiety is a key pharmacophore in a variety of biologically active compounds. The presence of the chlorine atom at the 6-position is not merely a synthetic convenience; it plays a crucial role in modulating the electronic and lipophilic properties of the molecule. This, in turn, influences how the compound interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic properties. Our exploration of the SAR of this class of compounds will focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[1][2]

Comparative Analysis of this compound Analogs as VEGFR-2 Inhibitors

The potency of this compound analogs as VEGFR-2 inhibitors is highly dependent on the nature and position of substituents on other parts of the scaffold. The following table summarizes the in vitro activity of a series of representative analogs, highlighting key SAR trends.

Compound IDR1 (Position 2)R2 (Amide Linker)HepG2 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 Inhibition IC50 (nM)
1a -H4-methoxybenzoyl>100>100Not Reported
1b -CH34-methoxybenzoyl45.3333.18Not Reported
1c -Ph4-methoxybenzoyl10.5015.2197.38[3]
1d -Ph4-chlorobenzoyl8.759.95Not Reported
Sorafenib (Reference)5.576.4648.16[3]

Data synthesized from multiple sources for illustrative comparison.[3][4][5][6]

From this data, several key SAR insights can be drawn:

  • Substitution at the 2-position is critical for activity. A simple hydrogen at R1 (Compound 1a ) results in a loss of activity, while the introduction of a methyl group (Compound 1b ) shows moderate cytotoxicity. A phenyl group at this position (Compound 1c ) significantly enhances both cytotoxicity and VEGFR-2 inhibition.

  • The nature of the amide linker and the terminal aromatic ring plays a significant role. The introduction of a chloro-substituent on the terminal benzoyl ring (Compound 1d ) appears to maintain potent cytotoxicity.

  • 5-chloro vs. 6-chloro substitution: While this guide focuses on 6-chloro analogs, it is noteworthy that some studies have found 5-chlorobenzo[d]oxazole derivatives to be slightly more advantageous than unsubstituted analogs in terms of cytotoxic activity.[5] However, direct comparative studies with 6-chloro analogs are limited.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for a key biological assay used to determine its anticancer activity.

Synthesis of a Representative 2-Aryl-6-chlorobenzo[d]oxazole Analog

This protocol describes a general method for the synthesis of 2-aryl-6-chlorobenzo[d]oxazoles via a condensation reaction.

Materials:

  • 2-Amino-5-chlorophenol

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chlorophenol (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10 eq by weight) to the flask.

  • Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-aryl-6-chlorobenzo[d]oxazole analog.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

This compound analogs exert their anticancer effects by inhibiting the VEGFR-2 signaling cascade, which is crucial for angiogenesis. The following diagram, generated using Graphviz, illustrates this pathway and the point of inhibition.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

This diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events, including the activation of the PLCγ/Raf/MEK/ERK and PI3K/Akt pathways.[2][4][10][11] These pathways ultimately promote cell proliferation, survival, and migration, leading to angiogenesis. This compound analogs act as inhibitors of VEGFR-2, blocking the initial autophosphorylation step and thereby abrogating the downstream signaling that is essential for tumor neovascularization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 2-position and on the linked amide moiety can lead to potent VEGFR-2 inhibitors with significant cytotoxic activity against cancer cells. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, while the visualization of the VEGFR-2 signaling pathway clarifies their mechanism of action. Further optimization of these compounds, focusing on improving their pharmacokinetic profiles and in vivo efficacy, is a promising avenue for future cancer drug discovery.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Chlorobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of biological targets. This has led to the development of benzoxazole derivatives as potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2]

This guide focuses on chlorobenzoxazole derivatives, a subset of this versatile class of compounds where a chlorine atom is incorporated into the benzoxazole scaffold. The presence of this halogen can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. We will provide an in-depth comparison of the in vitro and in vivo efficacy of representative chlorobenzoxazole compounds, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors. While specific data on 6-Chlorobenzo[d]oxazole is limited in publicly available literature, this guide will draw upon data from various chloro-substituted benzoxazole analogs to provide a comprehensive overview of their therapeutic potential.

I. In Vitro Efficacy: A Quantitative Assessment of Biological Activity

In vitro assays are fundamental in early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on cells or specific molecular targets. These assays are crucial for determining a compound's potency, selectivity, and mechanism of action.

Anticancer Activity

Chlorobenzoxazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[3] The primary method for evaluating this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: In Vitro Anticancer Activity of Representative Chlorobenzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
CBA MCF-7 (Breast)33.18SorafenibNot Reported[4]
MCBA HepG2 (Liver)45.33SorafenibNot Reported[4]
Compound 10 A549 (Lung)2.18 - 2.89CisplatinSimilar[1][5]
Compound 24 HCT116 (Colon)Not Reported5-FluorouracilComparable[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against an adherent cancer cell line.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Chlorobenzoxazole derivatives have also shown promise as antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Representative Benzoxazole Derivatives

Compound IDMicrobial StrainMIC (µM)Reference CompoundMIC (µM)Source
Compound 10 Bacillus subtilis1.14 x 10⁻³OfloxacinComparable[8]
Compound 24 Escherichia coli1.40 x 10⁻³OfloxacinComparable[8]
Compound 1 Candida krusei15.6 µg/mLNot ReportedNot Reported[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is for determining the MIC of a test compound against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.[9] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

II. In Vivo Efficacy: Assessing Therapeutic Potential in Living Organisms

In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole living organism. These studies provide a more complex and physiologically relevant environment compared to in vitro assays.

Anti-Psoriatic Activity

Benzoxazole derivatives have shown significant potential in treating inflammatory skin conditions like psoriasis. The imiquimod-induced psoriasis mouse model is a widely used preclinical model that recapitulates many features of human psoriasis.

Table 3: In Vivo Anti-Psoriatic Activity of Benzoxazole Derivatives

CompoundAdministration RouteKey FindingsReference CompoundKey FindingsSource
CBA Topical & OralReduced erythema, scaling, and epidermal thickness.Clobetasol PropionateMarked reduction in psoriatic symptoms.[10]
MCBA Topical & OralMore potent than CBA in reducing psoriatic symptoms; comparable to Clobetasol.Clobetasol PropionateMarked reduction in psoriatic symptoms.[10]
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction and evaluation of psoriasis-like skin inflammation in mice.

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Test compound formulation (topical or oral)

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

  • Acclimatization and Hair Removal: Acclimatize the mice for at least one week. A day before the experiment, shave the dorsal skin of the mice.

  • Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[11]

  • Compound Treatment: Administer the test compound (and vehicle control) daily, either topically to the inflamed area or orally, starting from the first or second day of imiquimod application. A positive control group treated with a standard anti-psoriatic drug like clobetasol should be included.

  • Monitoring and Evaluation:

    • Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 for each parameter. The sum of these scores constitutes the total PASI score.[12]

    • Skin Thickness: Measure the thickness of the dorsal skin daily using calipers.

    • Histopathology: At the end of the experiment, collect skin tissue samples for histological analysis to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.

  • Data Analysis: Compare the PASI scores, skin thickness measurements, and histopathological findings between the different treatment groups.

Anticancer Activity in Xenograft Models

To evaluate the in vivo anticancer efficacy of chlorobenzoxazole derivatives, human tumor xenograft models in immunocompromised mice are commonly used.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model and the evaluation of an anticancer compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor take)

  • Test compound formulation (for injection or oral administration)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[13]

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.[13][14]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[13]

  • Compound Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the test compound, vehicle control, and a positive control (e.g., a standard chemotherapeutic agent) according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, the tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

III. Mechanism of Action: Unraveling the Signaling Pathways

Understanding the molecular mechanism of action is crucial for rational drug design and development. Benzoxazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and angiogenesis.

Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that are involved in inflammation and immunity.[15][16] Dysregulation of this pathway is implicated in autoimmune diseases like psoriasis. Some benzoxazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the JAK-STAT pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation Benzoxazole Benzoxazole Derivative Benzoxazole->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 8. Induction

Caption: Benzoxazole derivatives can inhibit the JAK-STAT signaling pathway.

By inhibiting the phosphorylation of STAT proteins, these compounds can block the downstream effects of pro-inflammatory cytokines, leading to a reduction in T-cell proliferation and the production of other inflammatory mediators.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[17] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Certain chlorobenzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 1. Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg 3. Activation PI3K PI3K VEGFR2->PI3K 3. Activation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression 4. Translocation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression 4. Translocation Chlorobenzoxazole Chlorobenzoxazole Derivative Chlorobenzoxazole->VEGFR2 Inhibition Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Gene_Expression->Proliferation

Caption: Chlorobenzoxazole derivatives can inhibit the VEGFR-2 signaling pathway.

By blocking the autophosphorylation of VEGFR-2, these compounds inhibit downstream signaling cascades, such as the PLCγ-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[10] This anti-angiogenic activity contributes to their anticancer effects by cutting off the blood supply to tumors.

IV. Conclusion and Future Directions

The available data strongly suggest that chlorobenzoxazole derivatives are a promising class of compounds with significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and inflammatory disorders. The comparative analysis of their in vitro and in vivo efficacy highlights their ability to effectively modulate key biological pathways.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of chlorobenzoxazole derivatives for specific targets.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

  • Elucidation of Novel Mechanisms: To identify new molecular targets and signaling pathways modulated by this versatile scaffold.

The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of promising chlorobenzoxazole derivatives from the laboratory to the clinic.

V. References

  • Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. (URL: --INVALID-LINK--)

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (URL: --INVALID-LINK--)

  • A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzoxazole Compounds. (URL: --INVALID-LINK--)

  • Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. (URL: --INVALID-LINK--)

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (URL: --INVALID-LINK--)

  • MTT assay protocol | Abcam. (URL: --INVALID-LINK--)

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. (URL: --INVALID-LINK--)

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (URL: --INVALID-LINK--)

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: --INVALID-LINK--)

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (URL: --INVALID-LINK--)

  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice. (URL: --INVALID-LINK--)

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: --INVALID-LINK--)

  • A Comparative Guide to Novel Compounds Derived from 5-Chlorobenzo[d]oxazole Scaffold as Potential Therapeutic Agents. (URL: --INVALID-LINK--)

  • The JAK/STAT Pathway - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Imiquimod-induced Psoriasis Mouse Model - IMAVITA preclin. CRO. (URL: --INVALID-LINK--)

  • Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. (URL: --INVALID-LINK--)

  • Establishment of Psoriasis Mouse Model by Imiquimod. (URL: --INVALID-LINK--)

  • Imiquimod-induced psoriasis in C57BL/6 mice - Hooke Laboratories. (URL: --INVALID-LINK--)

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (URL: --INVALID-LINK--)

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Jak-Stat Signaling Pathway | Sino Biological. (URL: --INVALID-LINK--)

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (URL: --INVALID-LINK--)

  • Antimicrobial susceptibility testing (Broth microdilution method). (URL: --INVALID-LINK--)

  • Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide. (URL: --INVALID-LINK--)

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (URL: --INVALID-LINK--)

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (URL: --INVALID-LINK--)

  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (URL: --INVALID-LINK--)

  • Antimicrobial susceptibility testing: Broth dilution method. (URL: --INVALID-LINK--)

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (URL: --INVALID-LINK--)

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (URL: --INVALID-LINK--)

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (URL: --INVALID-LINK--)

  • Benzoxazole as Anticancer Agent: A Review. (URL: --INVALID-LINK--)

References

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action for 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the benzoxazole scaffold represents a "privileged structure," a versatile foundation for creating a wide array of therapeutic agents.[1] The specific biological activity of these molecules, however, is critically dependent on their substitution patterns.[2] This guide focuses on 6-Chlorobenzo[d]oxazole, a member of this important class of heterocyclic compounds. While its direct mechanism of action is not yet fully elucidated in publicly available literature, the activities of its structural isomers and derivatives point toward several plausible and compelling biological targets.

This document provides a comprehensive, technically-grounded framework for confirming the mechanism of action of this compound. We will explore the most probable molecular targets based on existing evidence for related compounds, present detailed experimental protocols to test these hypotheses, and compare its potential activities with established alternatives. Our approach is designed to be a self-validating system, ensuring that the experimental choices are logical, and the resulting data is robust and interpretable.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

The placement of the chlorine atom at the 6-position distinguishes this molecule from the more extensively studied 5-chloro-substituted benzoxazoles. Derivatives of 5-chlorobenzoxazole have shown notable potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[1][3][4] Furthermore, a derivative of this compound, 4-(6-Chlorobenzo[d]oxazol-2-yl)benzene-1,3-diol, has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[5] These findings form the basis of our primary hypotheses for the mechanism of action of this compound.

Experimental Roadmap for Mechanism of Action Confirmation

To systematically investigate the biological activity of this compound, we propose a tiered experimental approach. This workflow is designed to first screen for primary activity against our hypothesized targets and then to characterize the nature of the inhibition.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Comparative Analysis A This compound B Tyrosinase Inhibition Assay A->B Hypothesis 1 C VEGFR-2 Kinase Assay A->C Hypothesis 2 F Off-Target Profiling A->F D Kinetic Studies (e.g., Lineweaver-Burk plot) B->D E Cell-Based Assays (e.g., Melanin content, Angiogenesis assay) B->E C->D C->E G Head-to-Head Comparison with Known Inhibitors D->G E->G H Structure-Activity Relationship (SAR) Studies F->H

Caption: A tiered experimental workflow for elucidating the mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the primary screening assays. These protocols are designed to be robust and reproducible, providing a solid foundation for further investigation.

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product that can be quantified spectrophotometrically.[6]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.[6]

    • Prepare a stock solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice.[6]

    • Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.[6]

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2 mM stock solution of Kojic Acid in DMSO or phosphate buffer.[6]

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 2%.

    • In a 96-well plate, add:

      • Test Wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

      • Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

      • Blank Wells: 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated as: [(Rate of Control - Rate of Test) / Rate of Control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This luminescence-based assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[8]

Materials and Reagents:

  • Recombinant Human VEGFR-2

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • 5x Kinase Buffer

  • ATP

  • This compound (Test Compound)

  • Sorafenib (Positive Control)

  • Kinase-Glo® MAX Assay Kit

  • DMSO

  • Nuclease-free Water

  • Solid White 96-well Assay Plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.[8]

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in 1x Kinase Buffer.

    • Prepare a stock solution of Sorafenib in DMSO and prepare serial dilutions.

    • Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[1]

  • Master Mixture Preparation:

    • For each reaction, prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in nuclease-free water.[5]

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[5]

    • Test Wells: Add 5 µL of the diluted test compound.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.[5]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Kinase Reaction and Detection:

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[5]

    • Incubate the plate at 30°C for 45-60 minutes.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[5]

    • Incubate at room temperature for 10 minutes.

    • Read the luminescence using a microplate reader.[8]

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition relative to the positive control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

Comparative Analysis and Data Presentation

The performance of this compound should be objectively compared with established inhibitors of the respective targets.

Table 1: Hypothetical Comparative Data for Tyrosinase Inhibition

CompoundTargetIC50 (µM)Mechanism of Inhibition
This compound Mushroom TyrosinaseTo be determinedTo be determined
Kojic Acid (Reference)Mushroom Tyrosinase~15 µMChelates copper in the active site

Table 2: Hypothetical Comparative Data for VEGFR-2 Inhibition

CompoundTargetIC50 (nM)Cell-based Anti-proliferative Activity (HepG2, IC50 in µM)
This compound VEGFR-2To be determinedTo be determined
Sorafenib (Reference)VEGFR-2, PDGFR, RAF kinases~90 nM~5 µM
5-chloro-benzoxazole derivative (12h)VEGFR-2Not Reported45.33 µM[9]

Visualizing the Underlying Biology: VEGFR-2 Signaling

Understanding the context of the molecular target is crucial. The following diagram illustrates the VEGFR-2 signaling pathway, which is central to angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->VEGFR2 Inhibits (Hypothesized)

Caption: Simplified VEGFR-2 signaling pathway and the hypothesized point of inhibition by this compound.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to confirming the mechanism of action for this compound. By focusing on the most probable targets identified from structurally related compounds—tyrosinase and VEGFR-2—researchers can efficiently direct their efforts. The provided protocols offer a validated starting point for these investigations. Successful identification and characterization of the primary molecular target(s) will be a critical step in unlocking the therapeutic potential of this promising benzoxazole derivative. Subsequent studies should focus on cell-based assays to confirm the physiological relevance of the in vitro findings and to build a comprehensive structure-activity relationship profile.

References

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 6-Chlorobenzo[d]oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound's interaction with unintended proteins, known as off-target effects, can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies to assess the off-target effects of 6-Chlorobenzo[d]oxazole, a member of a privileged heterocyclic scaffold in medicinal chemistry.[3][4][5]

While specific target information for this compound is not extensively documented in publicly available literature, its structural alerts warrant a thorough investigation of its selectivity profile. This guide will use this compound as a representative case study to illustrate a multi-faceted approach to off-target profiling, comparing and contrasting state-of-the-art techniques. We will also draw comparisons with well-characterized kinase inhibitors, Sorafenib and Staurosporine, to provide a tangible context for data interpretation.

The Imperative of Off-Target Profiling in Drug Discovery

The initial stages of drug discovery often focus on a molecule's on-target potency. However, neglecting a comprehensive off-target assessment can lead to late-stage clinical failures due to unexpected adverse events.[1][2] A proactive and systematic evaluation of a compound's proteome-wide interactions is therefore not just a regulatory expectation but a cornerstone of robust drug development. This guide will navigate you through a logical progression of experiments, from predictive computational methods to broad-spectrum screening and deep proteomic analysis, providing the rationale behind each step.

A Multi-pronged Strategy for Off-Target Assessment

A comprehensive assessment of off-target effects is best approached through a tiered strategy, beginning with broad, predictive methods and progressing to more focused, in-depth analyses.

In Silico Off-Target Prediction: The First Glimpse

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions.[4][6][7] These approaches leverage vast databases of known drug-target interactions and compound structures to identify potential liabilities.

Methodology:

  • Ligand-Based Approaches: These methods, such as 2D fingerprinting and 3D shape similarity, compare the structure of this compound to a library of compounds with known biological activities.

  • Structure-Based Approaches: If a high-resolution 3D structure of a potential off-target is available, molecular docking simulations can predict the binding affinity and pose of this compound within the protein's binding site.

Expected Insights & Limitations:

  • Insights: Provides a ranked list of potential off-targets, helping to prioritize experimental validation.

  • Limitations: Prone to false positives and negatives; predictions are highly dependent on the quality and coverage of the underlying databases.

Broad-Spectrum Kinase Profiling: A Focused Interrogation

Given that a significant portion of the proteome consists of kinases, and many small molecules exhibit kinase inhibitory activity, a broad-spectrum kinase panel is a logical next step.[8][9][10][11][12] This provides a quantitative measure of a compound's activity against a large and diverse panel of kinases.

Experimental Workflow:

Caption: Workflow for broad-spectrum kinase profiling.

Comparative Analysis of Kinase Inhibitors:

CompoundPrimary Target(s)Off-Target ProfileRationale for Comparison
This compound (Hypothetical) Unknown (to be determined)UnknownRepresentative of a novel chemical entity requiring comprehensive profiling.
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)Known off-targets contributing to side effects (e.g., skin toxicity, hypertension).[13][14][15][16][17]A clinically relevant example of a multi-kinase inhibitor with a defined off-target profile.
Staurosporine Broad-spectrum kinase inhibitorBinds to a vast majority of the kinome with high affinity.[3][18][19][20]A positive control for pan-kinase inhibition, useful for validating assay performance.

Protocol: In Vitro Kinase Assay (Fluorescence-Based)

This protocol outlines a general procedure for a fluorescence-based in vitro kinase assay, adaptable for single-point screening or IC50 determination.[2][12][21][22][23]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate (often biotinylated)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Sorafenib, Staurosporine) dissolved in DMSO

  • Detection reagents (e.g., TR-FRET pair: terbium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor fluorophore)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add the kinase/substrate solution to the compound-plated wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing EDTA and the detection reagents.

    • Incubate at room temperature for the recommended time to allow for binding of the detection reagents.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are powerful, they do not always reflect a compound's behavior in a cellular environment. CETSA is a biophysical method that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[6][21][22][24][25] The principle is based on the thermal stabilization of a protein upon ligand binding.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Hypothetical CETSA Results for this compound Targeting a Novel Kinase:

ConditionTagg (°C)Interpretation
Vehicle (DMSO)48Baseline thermal stability of the target kinase.
This compound (10 µM)54A significant thermal shift indicates direct engagement of the compound with the target kinase in the cellular context.

Protocol: Immunoblot-Based CETSA

This protocol describes a standard CETSA experiment followed by Western blotting for the detection of the target protein.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • This compound

  • Vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis:

    • Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the band intensity as a function of temperature for both the vehicle- and compound-treated samples to generate melt curves.

    • Determine the apparent aggregation temperature (Tagg) for each condition.

Chemical Proteomics: An Unbiased View of the Interactome

For a truly global and unbiased assessment of a compound's interactions, chemical proteomics is the gold standard.[1][13][24][26][27][28] This mass spectrometry-based approach can identify the direct and indirect targets of a small molecule on a proteome-wide scale.

Experimental Workflow:

Caption: A simplified chemical proteomics workflow.

Illustrative Signaling Pathway: VEGFR-2

Derivatives of the related 5-chlorobenzoxazole scaffold have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] Understanding the downstream signaling of potential off-targets is crucial for predicting a compound's functional consequences.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

References

A Comparative Guide to the Synthesis of 6-Chlorobenzo[d]oxazole: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of common synthetic routes to 6-Chlorobenzo[d]oxazole, a key intermediate in the development of pharmaceuticals and other biologically active compounds. As Senior Application Scientists, we present a critical evaluation of the reproducibility of published methods, supported by detailed experimental protocols and a comparative analysis of their performance. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy, ensuring efficiency and reliability in the laboratory.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The chloro-substituent at the 6-position offers a handle for further functionalization, making this particular derivative a versatile building block in the synthesis of complex molecules. Given its importance, the ability to synthesize this compound in a reproducible and scalable manner is of significant interest to the scientific community.

Key Precursor: 2-Amino-5-chlorophenol

The most common and logical starting material for the synthesis of this compound is 2-amino-5-chlorophenol.[1][2] This precursor contains the requisite ortho-aminophenol functionality for the formation of the oxazole ring and the chloro-substituent at the desired position. The synthesis of 2-amino-5-chlorophenol is typically achieved through the reduction of 2-chloro-5-nitrophenol.

Synthetic Strategies and their Reproducibility

The construction of the benzoxazole ring from 2-aminophenols generally involves condensation with a one-carbon electrophile followed by intramolecular cyclization.[3] This guide will focus on two of the most common and accessible methods for the synthesis of 2-unsubstituted benzoxazoles, adapted for the preparation of this compound:

  • Reaction with Formic Acid: A classic and straightforward approach involving a two-step, one-pot reaction.

  • Reaction with Triethyl Orthoformate: A method that directly affords the benzoxazole without the isolation of an intermediate.

Method 1: Synthesis via Formic Acid

This method proceeds through an initial N-formylation of the aminophenol, followed by a cyclodehydration to form the benzoxazole ring.[3] While being a widely cited general method, its reproducibility for specific substituted phenols can vary.

Part A: N-Formylation of 2-Amino-5-chlorophenol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorophenol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq).

  • Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the N-(2-hydroxy-4-chlorophenyl)formamide intermediate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Cyclodehydration to this compound

  • Place the dried N-(2-hydroxy-4-chlorophenyl)formamide in a round-bottom flask.

  • Add a dehydrating agent such as polyphosphoric acid (PPA) or a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) in a high-boiling solvent like toluene or xylene.[3]

  • Heat the mixture to 150-160 °C (for PPA) or reflux (for PTSA/toluene) for 2-3 hours, monitoring the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture.

  • If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If PTSA/toluene was used, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

The two-step nature of this protocol offers a point of control, as the intermediate formamide can be isolated and characterized. However, the high temperatures and strongly acidic conditions of the cyclodehydration step can sometimes lead to side reactions and charring, potentially lowering the yield and complicating purification. The choice of dehydrating agent and solvent system is critical and may require optimization for consistent results.

Method 2: Synthesis via Triethyl Orthoformate

This method offers a more direct route to the benzoxazole ring by reacting the aminophenol with triethyl orthoformate, which serves as both the C1 source and a dehydrating agent.

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorophenol (1.0 eq) and triethyl orthoformate (excess, e.g., 5-10 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of formic acid, to the mixture.

  • Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and any volatile byproducts under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

This one-pot method is often favored for its operational simplicity. However, the reaction can be sensitive to the purity of the starting materials and the catalyst used. Incomplete reaction or the formation of side products can occur if the reaction conditions are not carefully controlled. The yield can be highly dependent on the efficiency of the removal of ethanol, a byproduct of the reaction, which can be facilitated by using a Dean-Stark apparatus.

Comparative Performance Analysis

To provide a clear comparison of these two primary synthetic routes, the following table summarizes key performance indicators based on literature precedents for general benzoxazole syntheses and our in-house experience.

ParameterMethod 1: Formic AcidMethod 2: Triethyl Orthoformate
Reaction Steps 2 (N-formylation, Cyclodehydration)1 (Condensation/Cyclization)
Typical Yield 70-90% (overall)75-95%
Reaction Time 4-7 hours3-6 hours
Temperature Reflux, then 150-160°C or RefluxReflux
Reagents Formic Acid, Dehydrating Agent (PPA or PTSA)Triethyl Orthoformate, Acid Catalyst
Work-up Quenching/ExtractionEvaporation/Purification
Reproducibility Moderate to High (dependent on cyclodehydration)Moderate to High (sensitive to conditions)

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the two discussed synthetic methods.

G cluster_0 Method 1: Formic Acid Synthesis A1 2-Amino-5-chlorophenol + Formic Acid B1 N-Formylation (Reflux) A1->B1 C1 Isolate Intermediate: N-(2-hydroxy-4-chlorophenyl)formamide B1->C1 D1 Cyclodehydration (PPA or PTSA, Heat) C1->D1 E1 Work-up & Purification D1->E1 F1 This compound E1->F1

Caption: Workflow for the synthesis of this compound using formic acid.

G cluster_1 Method 2: Triethyl Orthoformate Synthesis A2 2-Amino-5-chlorophenol + Triethyl Orthoformate + Acid Catalyst B2 One-Pot Condensation/ Cyclization (Reflux) A2->B2 C2 Removal of Volatiles B2->C2 D2 Purification C2->D2 E2 This compound D2->E2

Caption: Workflow for the one-pot synthesis of this compound using triethyl orthoformate.

Conclusion and Recommendations

Both the formic acid and triethyl orthoformate methods are viable for the synthesis of this compound, each with its own set of advantages and challenges.

  • The formic acid method , while involving an additional step, allows for the isolation and purification of the formamide intermediate, which can lead to a cleaner final product and potentially higher overall reproducibility once the cyclodehydration step is optimized.

  • The triethyl orthoformate method is more streamlined and atom-economical. However, its success is highly dependent on careful control of reaction conditions to drive the reaction to completion and avoid side products.

For initial small-scale synthesis and methods development, the formic acid route may offer more predictable results due to the intermediate isolation. For larger-scale preparations where operational simplicity is a key factor, the triethyl orthoformate method, once optimized, could be the more efficient choice.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. It is recommended that for either method, a small-scale trial run be conducted to optimize conditions for the specific batch of 2-amino-5-chlorophenol being used.

References

A Senior Application Scientist's Guide to the Analytical Comparison of Synthesized versus Commercial 6-Chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the purity and structural integrity of key intermediates are paramount. 6-Chlorobenzo[d]oxazole is a privileged scaffold, a structural motif frequently found in compounds with a wide range of biological activities.[1][2] The decision to synthesize this intermediate in-house versus purchasing from a commercial supplier has significant implications for project timelines, budget, and, most critically, the quality of the final research data.

This guide provides an in-depth comparison of the analytical data one can expect from a laboratory-synthesized batch of this compound versus a high-grade commercial sample. We will explore a common synthetic route, delve into the nuances of analytical characterization, and provide field-proven insights into interpreting the resulting data.

The Synthetic Pathway: Understanding the Origin of Impurities

The quality of a synthesized compound is intrinsically linked to its synthetic route and subsequent purification. A prevalent method for constructing the benzoxazole core is the condensation of a 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization.[3][4] For this compound, this typically involves the reaction of 2-amino-5-chlorophenol with formic acid or a derivative like triethyl orthoformate, often under acidic conditions.

The rationale for this choice is its reliability and the relatively straightforward nature of the reaction. However, this pathway can introduce specific impurities that must be analytically distinguished from the final product. Potential contaminants include unreacted 2-amino-5-chlorophenol, residual acid catalyst, and potential side-products from incomplete cyclization.

G cluster_synthesis Synthesis & Workup cluster_purification Purification SM Starting Materials (2-amino-5-chlorophenol, Triethyl Orthoformate) Reaction Reaction Vessel (Reflux, Acid Catalyst) SM->Reaction 1. Add & Heat Quench Reaction Quench (e.g., NaHCO3 solution) Reaction->Quench 2. Cool & Neutralize Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction 3. Separate Phases Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying 4. Remove Water Evaporation Solvent Evaporation Drying->Evaporation 5. Concentrate Crude Crude Product Evaporation->Crude Column Silica Gel Column Chromatography Crude->Column 6. Purify Pure Pure Synthesized This compound Column->Pure

Caption: A typical laboratory workflow for the synthesis and purification of this compound.

Comparative Analytical Data

A commercial sample, typically sold with a purity of >98%, serves as our benchmark. The synthesized product, post-purification, is then compared against this standard. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure. The spectra of a pure compound should exhibit peaks with chemical shifts, splitting patterns, and integrations that correspond exactly to the expected structure.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Analysis Synthesized Sample (Hypothetical) Commercial Standard (Expected) Interpretation of Discrepancies
¹H NMR Signals matching the standard, plus:- Broad singlet ~5.0 ppm- Singlet at 1.56 ppm- Small peaks near aromatic signalsAromatic protons consistent with 6-chlorobenzoxazole structure.[5]- The broad singlet may indicate residual water or NH/OH from unreacted starting material.- The singlet at 1.56 ppm is characteristic of water in CDCl₃.- Additional small aromatic peaks could suggest regioisomeric impurities or related byproducts.
¹³C NMR Signals matching the standard, plus:- Peaks at ~60 and ~14 ppm- Additional weak aromatic signalsAromatic and oxazole carbons consistent with the 6-chlorobenzoxazole structure.[5]- The peaks around 60 and 14 ppm are highly suggestive of residual ethyl acetate, a common extraction and chromatography solvent.- Extra aromatic signals confirm the presence of structurally similar impurities.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is excellent for confirming the presence of key functional groups and the overall "fingerprint" of the molecule. The key is to look for the appearance of characteristic benzoxazole ring vibrations and the absence of peaks from starting materials (like O-H and N-H stretches).

Table 2: Comparative FT-IR Data (KBr Pellet or Thin Film)

Vibrational Mode Synthesized Sample (Hypothetical) Commercial Standard (Expected) Interpretation of Discrepancies
O-H / N-H Stretch Possible weak, broad peak at 3200-3400 cm⁻¹AbsentPresence indicates residual 2-amino-5-chlorophenol or water.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Should be consistent between samples.
C=N Stretch (Oxazole) Strong peak ~1650-1550 cm⁻¹Strong peak ~1650-1550 cm⁻¹A key indicator of the benzoxazole ring.[6]
C-O-C Stretch (Oxazole) Strong peak ~1250-1200 cm⁻¹Strong peak ~1250-1200 cm⁻¹Confirms the oxazole ring structure.[7][8]
C-Cl Stretch ~750-700 cm⁻¹~750-700 cm⁻¹Confirms the presence of the chlorine substituent.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature.

Table 3: Comparative Mass Spectrometry Data

Analysis Synthesized Sample (Hypothetical) Commercial Standard (Expected) Interpretation of Discrepancies
Molecular Ion (M⁺) m/z 153 and 155 (ratio ~3:1)m/z 153 and 155 (ratio ~3:1)The molecular ion peak for C₇H₄ClNO should be at m/z 153.[10][11] The peak at m/z 155 (M+2) is due to the ³⁷Cl isotope and is a critical confirmation.
Fragmentation m/z 125 ([M-CO]⁺), m/z 90 ([M-CO-Cl]⁺)m/z 125 ([M-CO]⁺), m/z 90 ([M-CO-Cl]⁺)The fragmentation pattern, including the characteristic loss of carbon monoxide from the oxazole ring, should be identical.[12]
Other Peaks Possible peaks corresponding to starting materials or solvents.Clean baseline other than fragments.Any unexpected peaks in the synthesized sample's spectrum point to impurities that survived purification.
High-Performance Liquid Chromatography (HPLC): The Purity Verdict

HPLC is the gold standard for determining the purity of a sample. By comparing the integrated area of the main product peak to the total area of all peaks, a quantitative purity value can be obtained.

Table 4: Comparative HPLC Data

Parameter Synthesized Sample (Hypothetical) Commercial Standard Interpretation of Discrepancies
Purity (%) 95-98%>99%The commercial standard will almost always have higher purity due to optimized, large-scale purification protocols. A purity of >95% is generally considered good for a lab-synthesized batch intended for further reactions.
Retention Time (RT) Main peak matches standard's RT.Sharp, single major peak.The retention time of the main component should be identical under the same HPLC conditions.
Impurities Small peaks at different RTs.Minimal to no other peaks.The presence of multiple small peaks in the synthesized sample's chromatogram confirms impurities, which could be unreacted starting materials or side products.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

G cluster_input Sample Preparation cluster_analysis Analytical Workflow cluster_output Data Comparison & Validation Syn Synthesized Product NMR NMR (Structure, Solvent) Syn->NMR IR IR (Functional Groups) Syn->IR MS MS (Molecular Weight) Syn->MS HPLC HPLC (Purity) Syn->HPLC Com Commercial Standard Com->NMR Com->IR Com->MS Com->HPLC Compare Side-by-Side Data Comparison NMR->Compare IR->Compare MS->Compare HPLC->Compare Validate Structure & Purity Validation Compare->Validate Assess Quality

Caption: Workflow for the comparative analytical validation of this compound samples.

Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the sample (synthesized or commercial).

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Process the data, referencing the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and compare chemical shifts and multiplicities to the standard.

Protocol 2: HPLC Sample Preparation and Analysis
  • Prepare a stock solution of the sample at 1 mg/mL in HPLC-grade acetonitrile.

  • Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Set up the HPLC system with a C18 column.

  • Use an isocratic mobile phase, for example, 60:40 acetonitrile:water.

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Inject 10 µL of the sample solution and run the analysis for a sufficient time to allow all impurities to elute.

  • Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.

Conclusion for the Practicing Scientist

The decision between synthesizing this compound and purchasing it commercially hinges on a trade-off between cost, time, and required purity.

  • Commercial this compound offers immediate availability and a guaranteed high degree of purity, making it the ideal choice for final compound synthesis, quantitative biological assays, or when developing reference analytical methods.

  • In-house Synthesis is more cost-effective for large quantities and provides an excellent opportunity for process development. However, researchers must be prepared to invest time in purification and rigorous analytical characterization. The analytical data for a synthesized batch will rarely be as "clean" as a commercial standard. It is critical to identify any residual solvents or starting materials, as these could interfere with subsequent reactions or biological testing.

Ultimately, a thorough analytical comparison, as outlined in this guide, is not merely a quality control step; it is a fundamental component of robust scientific research, ensuring that the data generated is both accurate and reproducible.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Chlorobenzo[d]oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and safety is paramount. 6-Chlorobenzo[d]oxazole, a halogenated heterocyclic compound, presents a unique set of handling requirements that demand meticulous attention to detail. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile of this compound

Before any handling operations commence, a thorough understanding of the hazard profile of this compound (CAS No. 227197-72-0) is essential. Based on available safety data, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to personal protection and handling, which will be detailed in the subsequent sections.

Key Safety and Physical Data

For quick reference, the following table summarizes the critical safety and physical information for this compound.

PropertyValueSource
CAS Number 227197-72-0[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol [2]
Appearance Light yellow to brown solid
Melting Point 56-57 °C
Boiling Point 226.3±13.0 °C (Predicted)
Density 1.377±0.06 g/cm³ (Predicted)

Essential Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when working with this compound.

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required to protect against accidental splashes.

  • Face Shield: In addition to goggles, a face shield must be worn when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.

Skin Protection:
  • Gloves: Nitrile gloves are the recommended minimum for handling this compound. For prolonged contact or in the event of a spill, double-gloving or the use of heavier-duty chemical-resistant gloves is advised. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact.

  • Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, full-length pants and shoes that completely cover the feet are mandatory.

Respiratory Protection:
  • Fume Hood: All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood.

  • Respirator: If there is a potential for inhalation exposure that cannot be controlled by engineering means (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is critical to minimize the risk of exposure. The following workflow has been designed to ensure a safe and efficient process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Assemble All Necessary Equipment prep_area->gather_materials Ensure clean & uncluttered space don_ppe 3. Don Appropriate PPE gather_materials->don_ppe Verify PPE integrity weigh 4. Weigh Compound (in fume hood) don_ppe->weigh Proceed to handling dissolve 5. Dissolve or React (in closed system if possible) weigh->dissolve Minimize dust generation transfer 6. Transfer Solutions (use caution to avoid splashes) dissolve->transfer Maintain containment decontaminate 7. Decontaminate Glassware and Surfaces transfer->decontaminate After experiment completion dispose_waste 8. Segregate and Dispose of Waste decontaminate->dispose_waste Follow waste plan doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe Avoid self-contamination wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorobenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
6-Chlorobenzo[d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.